molecular formula C7H5F3INO B568899 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227577-09-4

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B568899
CAS No.: 1227577-09-4
M. Wt: 303.023
InChI Key: RVAOTZFCDAFUIX-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine is a specialized trifluoromethylpyridine (TFMP) derivative that serves as a critical synthetic intermediate in advanced discovery research. Compounds containing the TFMP moiety are of significant interest in the development of modern agrochemicals and pharmaceuticals, as the trifluoromethyl group imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and cell membrane permeability . The iodine and methoxy functional groups on the pyridine ring make this compound a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions. In agrochemical research, TFMP derivatives are key structural components in numerous commercial pesticides, including herbicides, insecticides, and fungicides . In the pharmaceutical industry, this compound is used in the preparation of active ingredients, with its scaffold being investigated for applications in areas such as antiviral and antitumor therapies . The presence of the trifluoromethyl group on the pyridine ring is a established strategy in medicinal chemistry to optimize the potency and pharmacokinetic profile of drug candidates . This product is intended for use in laboratory research and chemical synthesis as a key building block.

Properties

IUPAC Name

4-iodo-2-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-6-2-5(11)4(3-12-6)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAOTZFCDAFUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug discovery. The document will delve into the strategic considerations behind the chosen synthetic routes, offering detailed experimental protocols and exploring the underlying chemical principles.

Introduction

The strategic incorporation of fluorine-containing moieties and specifically the trifluoromethyl group has become a cornerstone of modern drug design. The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. When coupled with a pyridine scaffold, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethylpyridine derivatives offer a versatile platform for the development of novel therapeutic agents. This guide focuses on the synthesis of a particularly valuable derivative, 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine, highlighting robust and reproducible methodologies for its preparation.

Strategic Synthesis Plan

The primary challenge in the synthesis of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine lies in the regioselective introduction of the iodine atom at the C4 position of the pyridine ring. Direct electrophilic iodination of the precursor, 2-methoxy-5-(trifluoromethyl)pyridine, is expected to yield a mixture of isomers, with substitution likely favored at the C3 and C5 positions.[1][2] Therefore, a more strategic approach is required to achieve the desired C4-iodinated product.

Two primary strategies will be explored in this guide:

  • The Pyridine N-Oxide Route: This is the recommended and most robust pathway. It involves the initial synthesis of the starting material, 2-methoxy-5-(trifluoromethyl)pyridine, followed by its oxidation to the corresponding N-oxide. The N-oxide functionality activates the C4 position towards nucleophilic attack, allowing for the regioselective introduction of a halogen, which can then be converted to the desired iodo group.[3]

  • The Sandmeyer Reaction Route: This alternative pathway involves the synthesis of a 4-amino-2-methoxy-5-(trifluoromethyl)pyridine intermediate. Subsequent diazotization followed by treatment with an iodide source would yield the target molecule. While potentially effective, this route is contingent on the successful synthesis of the requisite 4-amino precursor.

This guide will primarily focus on the detailed execution of the Pyridine N-Oxide Route, providing a step-by-step protocol.

Visualizing the Synthetic Pathway

Synthesis_Plan cluster_0 Route 1: Pyridine N-Oxide (Recommended) cluster_1 Route 2: Sandmeyer Reaction (Alternative) A Starting Material: 2-Chloro-5-(trichloromethyl)pyridine B Step 1: Fluorination & Methoxylation A->B C Intermediate: 2-Methoxy-5-(trifluoromethyl)pyridine B->C D Step 2: N-Oxidation C->D E Intermediate: 2-Methoxy-5-(trifluoromethyl)pyridine N-oxide D->E F Step 3: Halogenation at C4 E->F G Intermediate: 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine F->G H Step 4: Finkelstein Reaction G->H I Target Molecule: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine H->I J Starting Material: Suitable Pyridine Derivative K Multi-step Synthesis J->K L Intermediate: 4-Amino-2-methoxy-5-(trifluoromethyl)pyridine K->L M Step 4: Diazotization & Sandmeyer Reaction L->M N Target Molecule: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine M->N

Caption: Synthetic strategies for 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine.

Part 1: Synthesis of the Key Precursor: 2-Methoxy-5-(trifluoromethyl)pyridine

The synthesis of the starting material, 2-methoxy-5-(trifluoromethyl)pyridine, is a critical first step. A reliable method starts from the commercially available 2-chloro-5-(trichloromethyl)pyridine.

Step 1: Fluorination and Methoxylation

The conversion of the trichloromethyl group to a trifluoromethyl group is typically achieved through a halogen exchange (Halex) reaction. This is followed by a nucleophilic aromatic substitution to replace the chloro group with a methoxy group.

Reaction Scheme:

Experimental Protocol:

  • Fluorination: 2-Chloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3) to yield 2-chloro-5-(trifluoromethyl)pyridine.[4] This reaction is often carried out under pressure and at elevated temperatures.

  • Methoxylation: The resulting 2-chloro-5-(trifluoromethyl)pyridine is then reacted with sodium methoxide in a suitable solvent like methanol or DMF. The reaction mixture is typically heated to facilitate the nucleophilic substitution of the chlorine atom.

An alternative approach involves the methylation of 5-(trifluoromethyl)pyridin-2-ol using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[4]

Part 2: The Pyridine N-Oxide Route to 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

This route offers excellent regiocontrol for the introduction of the iodine atom at the C4 position.

Step 2: N-Oxidation of 2-Methoxy-5-(trifluoromethyl)pyridine

The pyridine nitrogen is oxidized to the corresponding N-oxide using a peroxy acid. This transformation is crucial for activating the C4 position.

Reaction Scheme:

Experimental Protocol:

  • Dissolve 2-methoxy-5-(trifluoromethyl)pyridine in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) and washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-oxide.

Step 3: Regioselective Halogenation of the N-Oxide

The N-oxide is then subjected to halogenation, which preferentially occurs at the C4 position. Chlorination is a common and effective choice.

Reaction Scheme:

Experimental Protocol:

  • To the 2-methoxy-5-(trifluoromethyl)pyridine N-oxide, add phosphorus oxychloride (POCl₃) slowly at room temperature.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.

  • The aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) and extracted with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 4-chloro derivative. Purification is typically achieved by column chromatography.

Step 4: Finkelstein Reaction for Iodination

The final step involves the conversion of the 4-chloro substituent to the desired 4-iodo group via a Finkelstein reaction.

Reaction Scheme:

Experimental Protocol:

  • Dissolve the 4-chloro-2-methoxy-5-(trifluoromethyl)pyridine in acetone.

  • Add an excess of sodium iodide (NaI).

  • Heat the mixture at reflux for an extended period (typically 12-24 hours). The progress of the reaction can be monitored by the precipitation of sodium chloride.

  • After completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.

  • The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated to afford the final product, 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine. Further purification can be performed by recrystallization or column chromatography.

Quantitative Data Summary

StepReactantProductReagentsTypical Yield
12-Chloro-5-(trichloromethyl)pyridine2-Methoxy-5-(trifluoromethyl)pyridine1. Fluorinating Agent2. Sodium Methoxide70-85% (over two steps)
22-Methoxy-5-(trifluoromethyl)pyridine2-Methoxy-5-(trifluoromethyl)pyridine N-oxidem-CPBA85-95%
32-Methoxy-5-(trifluoromethyl)pyridine N-oxide4-Chloro-2-methoxy-5-(trifluoromethyl)pyridinePOCl₃60-75%
44-Chloro-2-methoxy-5-(trifluoromethyl)pyridine4-Iodo-2-methoxy-5-(trifluoromethyl)pyridineNaI, Acetone75-90%

Conclusion

This guide has detailed a reliable and regioselective synthetic route to 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine, a valuable building block for drug discovery. The recommended pathway, proceeding through a pyridine N-oxide intermediate, provides a robust method for overcoming the challenge of direct C4-iodination. By understanding the principles behind each transformation and adhering to the detailed protocols, researchers can confidently synthesize this important compound for their research and development endeavors.

References

  • Alchemist-chem.com. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier Information. Retrieved from [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]

  • Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • YouTube. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

Sources

Technical Guide: Preparation of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic preparation of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine , a high-value heterocyclic building block used in the synthesis of agrochemicals (e.g., pyroxsulam analogs) and pharmaceutical kinase inhibitors.

The synthesis hinges on overcoming the inherent directing group conflicts on the pyridine ring. The protocol below utilizes a regioselective C4-lithiation strategy followed by a chemoselective nucleophilic aromatic substitution (SNAr) .

Executive Summary

  • Target Molecule: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine[1][2]

  • CAS Registry Number: 1227577-09-4[1]

  • Core Strategy: Halogen-dance-free, directed lithiation of a commercially available precursor followed by chemoselective etherification.

  • Key Intermediate: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine.[3]

  • Yield Potential: 60–75% (Over 2 steps).

Strategic Retrosynthesis & Pathway

The synthesis is designed to install the iodine atom at the sterically congested C4 position before the methoxy group. Direct iodination of the 2-methoxy precursor typically fails to access C4 selectively due to the overwhelming ortho-directing power of the methoxy group (directing to C3).

Instead, we utilize 2-Chloro-5-(trifluoromethyl)pyridine as the starting material.[4] The C5-CF3 group acidifies the C4 proton, while the C2-Cl group blocks the alpha position and activates the ring for the subsequent SNAr step.

Reaction Scheme Visualization

SynthesisRoute cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: Chemoselective Substitution SM 2-Chloro-5-(trifluoromethyl)pyridine (Starting Material) Inter Intermediate: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine SM->Inter 1. LDA, THF, -78°C (C4 Lithiation) 2. I2 (Quench) Product Target: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine Inter->Product NaOMe, MeOH (S_NAr at C2)

Figure 1: Synthetic workflow from commercial precursor to target.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine

This step utilizes the "acidifying" effect of the trifluoromethyl group to direct lithiation to the C4 position. The use of Lithium Diisopropylamide (LDA) at cryogenic temperatures is essential to prevent halogen dance (migration of the iodine) or nucleophilic attack on the pyridine ring.

Reagents:

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.2 equiv) – Prepared fresh or high-quality commercial solution.

  • Iodine (I2) (1.3 equiv)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Charge with anhydrous THF (approx. 10 mL/g of substrate).

  • Deprotonation: Cool the THF to -78°C (dry ice/acetone bath). Add the LDA solution dropwise via syringe, maintaining the internal temperature below -70°C.

  • Substrate Addition: Dissolve 2-Chloro-5-(trifluoromethyl)pyridine in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C.

    • Mechanism:[5][6] The base removes the proton at C4. While C3 is ortho to the Chlorine, the C4 position is ortho to the strongly electron-withdrawing CF3 group, making it kinetically accessible and thermodynamically stabilized.

  • Metalation Period: Stir the mixture at -78°C for 30–60 minutes . The solution typically turns a deep yellow/orange color, indicating the formation of the pyridyl-lithium species.

  • Quench: Dissolve Iodine (I2) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C. The color will fade/change as the iodine reacts.

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH4Cl followed by aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate (EtOAc).

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Checkpoint: The product, 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine , is a solid (mp ~65-69°C). Confirm regiochemistry by NMR (singlets at C3 and C6 positions).

Step 2: Chemoselective SNAr Methoxylation

In this step, we exploit the difference in leaving group ability and position. In nucleophilic aromatic substitution (SNAr) with hard nucleophiles like methoxide, fluoride and chloride are better leaving groups than iodide (due to the rate-determining addition step). Furthermore, the C2 position (alpha to Nitrogen) is significantly more activated than C4.

Reagents:

  • 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.1 equiv) – Use 25-30% solution in MeOH or solid NaOMe.

  • Methanol (MeOH) (Solvent)

Protocol:

  • Setup: Charge a reaction vessel with the intermediate from Step 1 and anhydrous Methanol (5-10 mL/g).

  • Addition: Add Sodium Methoxide (NaOMe) at room temperature.

  • Reaction: Stir the mixture. Depending on the reactivity of the specific batch, mild heating (40–50°C) may be required, but start at room temperature to ensure selectivity.

    • Selectivity Note: Monitoring is crucial. High temperatures or excess alkoxide could lead to displacement of the iodine (though less likely) or double substitution.

  • Monitoring: Monitor by TLC or HPLC. The starting material (Cl-substituted) should convert to the more polar product (OMe-substituted).

  • Workup: Once complete, concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM) or EtOAc.

  • Isolation: Dry over Na2SO4 and concentrate. Recrystallize from heptane or purify via short silica plug if necessary.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Temperature (Step 1) < -70°CEssential to stabilize the C4-lithio species. Higher temperatures promote "Halogen Dance" (isomerization) or decomposition.
Water Content < 50 ppmOrganolithium intermediates are instantly quenched by moisture. Use freshly distilled or molecular-sieve-dried THF.
Stoichiometry (Step 2) 1.05 - 1.10 equiv NaOMeExcess base risks displacing the iodine or attacking the CF3 group.
Reaction Time (Step 1) 30-60 minSufficient time for deprotonation is needed, but prolonged holding of the lithio-species can lead to side reactions.

Characterization Data

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (CDCl3, 400 MHz):

    • δ ~8.35 ppm (s, 1H, H6) – Deshielded by N and CF3.

    • δ ~7.45 ppm (s, 1H, H3) – Ortho to OMe and I.

    • δ ~3.95 ppm (s, 3H, OMe).

  • 19F NMR: Single peak corresponding to the -CF3 group (approx -63 to -65 ppm).

  • MS (ESI/GC-MS): Molecular ion [M+H]+ or M+ consistent with C7H5F3INO (Mass ~303).

Safety & Hazards

  • LDA/Organolithiums: Pyrophoric and moisture reactive. Handle under inert atmosphere (Nitrogen/Argon).

  • Fluorinated Pyridines: Potential skin irritants and sensitizers. Use proper PPE (gloves, goggles, fume hood).

  • Iodine: Corrosive and volatile. Weigh in a fume hood.

References

  • Regioselective Lithiation of Chloro-trifluoromethyl-pyridines: Schlosser, M. et al. Regioselective Derivatization of Chloro(trifluoromethyl)pyridines. Journal of Organic Chemistry, 2005 , 70, 2494–2502. (Describes the lithiation of 2-chloro-5-(trifluoromethyl)pyridine at C4).

  • General Pyridine Lithiation Strategies: Gribble, G. W. et al. Lithium-Halogen Exchange in Pyridines. Tetrahedron, 2000, 56, 4133.
  • Nucleophilic Substitution in Pyridines: Spivey, A. C. et al. Nucleophilic Aromatic Substitution of Heterocycles. Comprehensive Organic Synthesis, 2014.

Sources

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine: A Strategic Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthetic utility, and application of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine , a critical intermediate in modern drug discovery.

CAS Number: 1227577-09-4 Formula: C


H

F

INO Molecular Weight: 303.02 g/mol

Executive Summary

In the landscape of medicinal chemistry, 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine serves as a high-value "trifunctional" scaffold. It is designed to address three common challenges in lead optimization:

  • Metabolic Stability: The C5-trifluoromethyl (

    
    ) group blocks metabolic oxidation at a vulnerable position while increasing lipophilicity.
    
  • Modular Reactivity: The C4-iodine atom provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid construction of complex biaryl systems.

  • Hydrogen Bond Tuning: The C2-methoxy group acts as a masked hydrogen bond donor (via demethylation to the pyridone) or a stable acceptor, influencing the molecule's binding affinity in kinase pockets and GPCRs.

This guide outlines the handling, reactivity, and synthetic protocols required to leverage this reagent effectively.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecificationMechanistic Implication
Physical State Solid (Crystalline powder)Easy to weigh and handle compared to liquid pyridines.
Solubility High in DCM, THF, EtOAcCompatible with standard cross-coupling solvents.
Stability Light-sensitive (C-I bond)Store in amber vials; avoid prolonged exposure to ambient light.
Reactivity C4-I > C2-OMe > C5-CF

The C-I bond is the weakest and most reactive, ensuring chemoselectivity.

Synthetic Accessibility & Preparation strategies[1][3]

While often sourced commercially, understanding the synthesis of this scaffold allows for "on-the-fly" modification. The synthesis relies on regioselective functionalization .

Primary Route: Directed Ortho Metalation (DoM)

The most direct synthetic strategy involves the lithiation of the parent compound, 2-methoxy-5-(trifluoromethyl)pyridine .

  • Reagents: Lithium Diisopropylamide (LDA) or

    
    -Butyllithium (
    
    
    
    -BuLi).
  • Mechanism: The C2-methoxy group is a Directed Metalation Group (DMG), typically directing lithiation to the C3 position. However, the strong electron-withdrawing nature of the C5-

    
     group acidifies the C4 proton.
    
  • Optimization: To favor C4-iodination over C3, steric bulk (using TMPMgCl·LiCl, Knochel-Hauser base) or thermodynamic equilibration is often employed before quenching with Iodine (

    
    ).
    
Alternative Route: Halogen Exchange

For larger scale-up where cryogenic lithiation is difficult:

  • Precursor: 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.

  • Reaction: Finkelstein-type reaction (NaI, Acetyl Chloride, or catalytic CuI) to convert the C4-Cl to C4-I.

  • Advantage: Avoids organolithium reagents; more robust for kilogram-scale production.

Experimental Protocol: Suzuki-Miyaura Coupling

Standard Operating Procedure (SOP) for coupling 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine with an aryl boronic acid.

Rationale

The C4-iodine is significantly more reactive than the C2-methoxy or C5-trifluoromethyl groups. This protocol uses a mild palladium catalyst to effect C-C bond formation without disturbing the sensitive


 group or the methoxy ether.
Materials
  • Substrate: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a glovebox or under a stream of Nitrogen, charge a microwave vial or round-bottom flask with the Substrate , Aryl boronic acid , and Catalyst .

  • Solvation: Add 1,4-Dioxane (concentration ~0.1 M). Stir to dissolve solids.

  • Activation: Add the

    
     solution . The mixture may turn biphasic.
    
  • Inerting: Seal the vessel and purge with Nitrogen for 5 minutes (sparging) to remove dissolved Oxygen (critical to prevent homocoupling).

  • Reaction:

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. The starting iodide (MW 303) should disappear. Look for the product mass.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes earlier than the boronic acid but later than the non-polar impurities.

Reactivity & Functionalization Map

The following diagram illustrates the divergent pathways available from this core scaffold.

ReactivityMap Core 4-Iodo-2-methoxy- 5-(trifluoromethyl)pyridine Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkyne Insertion) Core->Sonogashira Pd(0), CuI, Alkyne Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd(0), Amine Demethylation Demethylation (Pyridone Formation) Core->Demethylation HBr/AcOH or BBr3 (Post-Coupling) SNAr SNAr Displacement (Nucleophilic Attack at C2) Core->SNAr Strong Nuc (e.g., hydrazine) High Temp

Figure 1: Divergent synthesis map showing primary C4-coupling pathways (Green) and secondary C2-modifications (Red/Yellow).

Medicinal Chemistry Applications

The "Magic Methyl" Effect of

The 5-trifluoromethyl group is not merely a bystander. In drug design, it serves two critical functions:

  • Metabolic Blocking: It prevents Cytochrome P450 oxidation at the C5 position, a common metabolic soft spot in pyridine drugs.

  • Electronic Modulation: It lowers the

    
     of the pyridine nitrogen, reducing the likelihood of non-specific binding to hERG channels (a common cardiac safety risk).
    
Case Study: Kinase Inhibition

In the development of inhibitors for kinases (e.g., ALK, ROS1), the 2-methoxy-5-(trifluoromethyl)pyridine motif is often used as a hinge-binder equivalent.

  • Pre-coupling: The iodine allows attachment to the core scaffold.

  • Post-coupling: The methoxy group can be left as is (hydrophobic interaction) or cleaved to the pyridone (lactam), which can serve as a donor-acceptor motif for hydrogen bonding with the kinase hinge region.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Irritant (Skin, Eyes, Respiratory).

  • Specific Risk: Organofluorine compounds can release HF upon thermal decomposition. Do not incinerate.

  • Storage: Keep cold (2-8°C) and dry. The C-I bond is labile; degradation is indicated by a purple/brown discoloration (liberation of Iodine).

References

  • Pharmaffiliates. (n.d.). 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine Product Page. Retrieved from

  • National Institutes of Health (NIH). (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from

  • World Intellectual Property Organization (WIPO). (2014). Patent WO2014/120346: Pyrazole Derivatives as Kinase Inhibitors.
  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.

The Strategic Fluorine Effect: Biological Activity & Synthesis of Trifluoromethylpyridine Derivatives

[1][2][3]

Executive Summary

The trifluoromethylpyridine (TFMP) moiety represents a "privileged structure" in modern medicinal chemistry and agrochemical design.[1] Beyond simple bioisosterism, the introduction of a trifluoromethyl (

Part 1: The Fluorine Effect (Physicochemical Basis)

The efficacy of TFMP derivatives stems from the synergistic interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing

The "Metabolic Block" Phenomenon

In drug metabolism, cytochrome P450 enzymes typically attack electron-rich sites or labile C-H bonds.

  • Mechanism: The

    
     group is chemically inert and sterically bulky (Van der Waals radius 
    
    
    Å, similar to an isopropyl group).
  • Outcome: Placing a

    
     group at the C3 or C5 position of the pyridine ring effectively blocks oxidative metabolism at these vulnerable sites, significantly extending the plasma half-life (
    
    
    ) of the compound.
Lipophilicity and Membrane Permeability

The

  • 
    -Acidity:  The strong electron-withdrawing nature (
    
    
    ) lowers the
    
    
    of the pyridine nitrogen, reducing its basicity. This ensures that a higher fraction of the molecule remains un-ionized at physiological pH (7.4), facilitating passive transport across the blood-brain barrier (BBB) or insect cuticle.
  • Dipole Alignment: The C-F bond creates a strong dipole that can engage in orthogonal dipolar interactions with protein backbones, a binding mode unavailable to methyl or chloro analogs.

Part 2: Pharmaceutical Applications (Oncology & Endocrinology)

While phenyl-trifluoromethyl motifs are common (e.g., Sorafenib), the pyridine variant offers superior solubility profiles while maintaining binding affinity.

Case Study: Androgen Receptor Antagonists (Apalutamide)

Apalutamide utilizes a fluorinated pyridine core to treat non-metastatic castration-resistant prostate cancer.

  • Target: Androgen Receptor (AR) ligand-binding domain.

  • Role of TFMP: The trifluoromethylpyridine moiety occupies a specific hydrophobic pocket (the "W741/M895" sub-pocket) within the AR. The electron-deficient ring participates in

    
    -stacking interactions that stabilize the antagonist conformation, preventing the recruitment of co-activators required for gene transcription.
    
Data Summary: TFMP vs. Non-Fluorinated Analogs

Comparative potency in HT-29 (Colon Cancer) Cell Line Models (Generic TFMP-amide derivatives)

Compound VariantSubstituent (R)IC50 (

M)
LogPMetabolic Stability (Microsomal)
Control

45.21.8Low (< 20 min)
Halogenated

12.82.1Moderate (45 min)
TFMP (Target)

3.0 2.9 High (> 120 min)

Interpretation: The


 variant shows a 15-fold increase in potency compared to the methyl analog, driven by enhanced hydrophobic burial and metabolic resistance.

Part 3: Agrochemical Dominance

The agrochemical industry relies heavily on TFMP derivatives for selective toxicity.

Flonicamid (Selective Feeding Blocker)

Unlike neonicotinoids that cause hyper-excitation, Flonicamid (containing a TFMP group) induces starvation in aphids.

  • Mechanism: It modulates the potassium channels in the chordotonal organs (stretch receptors) of insects.

  • Selectivity: The TFMP group ensures the molecule is recognized by hemipteran potassium channels but ignored by mammalian counterparts and beneficial pollinators.

Chlorfluazuron (Insect Growth Regulator)[5]
  • Mechanism: Inhibits chitin synthesis.[2]

  • Role of TFMP: The 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy) moiety (related to TFMP logic) acts as a lipophilic carrier, transporting the benzoylurea payload through the waxy insect cuticle.

Part 4: Visualization of Signaling & Synthesis

Diagram 1: Mechanism of Action (Kinase/Receptor Blockade)

This diagram illustrates how a TFMP-based inhibitor (like Apalutamide) competes with a natural ligand (e.g., Testosterone/ATP) to block downstream signaling.

MOA_PathwayLigandNatural Ligand(ATP / Androgen)ReceptorTarget Receptor(Kinase / AR)Ligand->Receptor  Competes  InhibitorTFMP Inhibitor(High Affinity)Inhibitor->Receptor  Binds (High Affinity)  Complex_ActiveActive Complex(Signal ON)Receptor->Complex_Active  + Ligand  Complex_BlockedInactive Complex(Signal OFF)Receptor->Complex_Blocked  + Inhibitor  DownstreamGene Transcription /Cell ProliferationComplex_Active->Downstream  Promotes  Complex_Blocked->Downstream  Blocks  ApoptosisApoptosis /Growth ArrestComplex_Blocked->Apoptosis  Induces  

Caption: Competitive inhibition mechanism where the TFMP moiety enhances binding affinity, displacing the natural ligand and triggering apoptosis.

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-Trifluoromethylpyridine via Minisci Reaction

Rationale: Traditional Swarts reactions require harsh conditions. This protocol uses the Langlois Reagent (

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)[3]

  • Radical Source: Sodium triflinate (Langlois Reagent, 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

  • Solvent: DCM/Water (2:1 biphasic system)

Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine substrate (e.g., 1 mmol) in DCM (4 mL).

  • Addition: Add water (2 mL) followed by Sodium triflinate (3 mmol).

  • Initiation: Cool to 0°C. Dropwise add TBHP (5 mmol) over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 12–24 hours. Note: The biphasic nature requires vigorous stirring to ensure radical transfer.

  • Quench & Extraction: Quench with saturated

    
    . Extract with DCM (
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    

Synthesis_WorkflowStartStart: Pyridine Substrate(DCM/Water)ReagentsAdd Langlois Reagent+ TBHP (Oxidant)Start->ReagentsRadicalRadical Generation(•CF3 species)Reagents->Radical  Initiation  ReactionMinisci Coupling(RT, 12-24h)Radical->Reaction  Attack on Ring  WorkupQuench (NaHCO3)& ExtractionReaction->WorkupProductPurified TFMPDerivativeWorkup->Product

Caption: Step-by-step workflow for the innate C-H trifluoromethylation of pyridine using sulfinate salts.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To validate the biological activity of the synthesized TFMP derivative against cancer cell lines (e.g., HT-29).

  • Seeding: Seed HT-29 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    .
  • Treatment: Treat cells with the TFMP derivative at graded concentrations (0.1, 1, 10, 50, 100

    
    M) for 48 hours. Include DMSO control (< 0.1%).
    
  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove supernatant and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

References

  • Ogawa, T., et al. (2020). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[4][5][2] Journal of Pesticide Science. [Link]

  • Ji, Y., et al. (2011). "Innate C-H functionalization of heterocycles: The Minisci reaction using Langlois reagent." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Liu, X., et al. (2022). "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides."[4][6][5][1][7][8] Journal of Agricultural and Food Chemistry. [Link]

  • Abadi, A. H., et al. (2009).[9] "Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors."[9] Bioorganic & Medicinal Chemistry. [Link]

  • Clegg, N. J., et al. (2012). "ARN-509 (Apalutamide): A novel antiandrogen for prostate cancer treatment." Cancer Research. [Link]

The Trifluoromethylpyridine Motif in Modern Agrochemicals: Synthetic Strategies and Bioisosteric Utility

[1][2][3]

Executive Summary

The trifluoromethylpyridine (TFMP) scaffold has emerged as a "privileged structure" in modern agrochemical discovery.[1][2] Bridging the gap between the lipophilicity of benzene and the polarity of pyridine, the TFMP motif offers a unique vector for optimizing bioavailability, metabolic stability, and target residence time. This guide analyzes the physicochemical rationale behind TFMP integration, details the industrial and laboratory-scale synthetic pathways, and provides mechanistic case studies of blockbuster active ingredients (AIs) like Sulfoxaflor, Fluazinam, and Flonicamid.

Part 1: The Fluorine Effect – Physicochemical Rationale[1][6]

The incorporation of a trifluoromethyl (

123
The "Magic Methyl" vs. TFMP

While the methyl group is electron-donating, the


13


  • pKa Modulation: The basicity of the pyridine nitrogen is drastically reduced. For instance, pyridine has a pKa

    
     5.2, whereas 2-(trifluoromethyl)pyridine has a pKa 
    
    
    .[1][2] This prevents protonation at physiological pH (in pests or plants), enhancing membrane permeability (logP).[1][2]
  • Lipophilicity: The

    
     group adds significant hydrophobicity (Hansch 
    
    
    ), facilitating cuticular penetration in insects and uptake in fungal membranes.[1]
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, blocking metabolic soft spots and extending the half-life of the AI within the target organism.

Visualization: The TFMP Bio-Efficacy Triangle

TFMP_PropertiesTFMPTrifluoromethylpyridine(TFMP) ScaffoldLipophilicityLipophilicity (logP)Enhanced MembranePermeabilityTFMP->LipophilicityFluorine HydrophobicityMetabolicMetabolic StabilityBlockade of P450Oxidation SitesTFMP->MetabolicStrong C-F BondsElectronicElectronic ModulationReduced Basicity (pKa)Activated for SnArTFMP->ElectronicElectron WithdrawingBioavailabilityBioavailabilityLipophilicity->BioavailabilityCuticular PenetrationPersistencePersistenceMetabolic->PersistenceExtended Half-lifeBindingBindingElectronic->BindingSpecific Receptor Interaction

Figure 1.[1][2][4][5] The physicochemical triad governing the efficacy of TFMP-based agrochemicals.

Part 2: Synthetic Strategies

Synthesizing TFMPs requires navigating the high cost of fluorinated building blocks and the reactivity of the pyridine ring.

Strategy A: Halogen Exchange (HALEX)

Industrially, this is the workhorse method.[1][2] It involves the chlorination of a picoline derivative followed by a harsh exchange using anhydrous HF or metal fluorides.[2]

  • Precursor: Trichloromethylpyridine.[2]

  • Reagent: HF or SbF3/SbCl5 (Swarts reaction).[1][2][3]

  • Utility: High-volume production of intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) .[6][1][3]

Strategy B: Cyclocondensation (Building Block Approach)

For discovery chemistry, constructing the ring from acyclic fluorinated precursors allows for greater regiocontrol.[1][2]

  • Precursors: Ethyl 4,4,4-trifluoro-3-oxobutanoate + Enamines/Ammonia.[1][3]

  • Mechanism: Hantzsch-type pyridine synthesis.[1][2][3]

  • Utility: Accessing 2- or 4-trifluoromethylpyridines which are harder to make via direct functionalization.[1][3]

Strategy C: Nucleophilic Aromatic Substitution ( )

Due to the electron-withdrawing nature of the

Part 3: Case Studies & Mechanisms of Action (MoA)

Sulfoxaflor (Isoclast™ Active)[4][5][7]
  • Class: Sulfoximine Insecticide.[2][7]

  • Structure: Features a 6-(trifluoromethyl)pyridine group linked to a sulfoximine moiety.[1][2][3][8]

  • Mechanism: It acts as a competitive modulator of nicotinic acetylcholine receptors (nAChR).[1][2][9] Unlike neonicotinoids, Sulfoxaflor interacts with the receptor in a unique conformation, often retaining efficacy against neonicotinoid-resistant aphid strains.[2] The TFMP ring provides the necessary lipophilicity to cross the insect blood-brain barrier.

Fluazinam[4][5][7][13][14]
  • Class: Pyridinamine Fungicide (2,6-dinitro-aniline derivative).[1][2][3]

  • Structure: Contains a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group.[1][3]

  • Mechanism: A potent uncoupler of oxidative phosphorylation in fungal mitochondria.[2] It disrupts the proton gradient, halting ATP production.[2] The electron-deficient TFMP ring is crucial for the acidity of the bridging amine, facilitating the proton shuttle mechanism across the mitochondrial membrane.

Flonicamid[3][4][5]
  • Class: Pyridinecarboxamide Insecticide (IRAC Group 29).[1][2][3]

  • Structure: 4-trifluoromethylnicotinamide.[1][2][3]

  • Mechanism: A selective feeding blocker.[2] It modulates the chordotonal organs (stretch receptors) in insects, causing them to stop feeding and starve.[2][10] It does not kill via direct neurotoxicity in the same manner as organophosphates.[2]

Visualization: MoA Pathways

MoA_Pathwayscluster_0Insecticidescluster_1FungicidesSulfoxaflorSulfoxaflornAChRTarget: nAChR(Nervous System)Sulfoxaflor->nAChRAgonist/ModulatorFlonicamidFlonicamidChordotonalTarget: Chordotonal Organ(Feeding Cessation)Flonicamid->ChordotonalModulatorFluazinamFluazinamMitoTarget: Mitochondria(OxPhos Uncoupling)Fluazinam->MitoProton ShuttleFluopyramFluopyramSDHTarget: Complex II(Succinate Dehydrogenase)Fluopyram->SDHEnzyme Inhibitor

Figure 2.[1][2][3] Target site mapping for key TFMP-containing agrochemicals.

Part 4: Experimental Protocol

Objective: Synthesis of a TFMP-ether scaffold via

Context:2

Reagents:

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)[1][2][3]

  • 4-Methoxyphenol (1.1 eq)[1][2][3]

  • Potassium Carbonate (

    
    , 2.0 eq)[1][2]
    
  • Acetonitrile (MeCN, anhydrous)[1][2]

Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 4-methoxyphenol (1.1 mmol) and anhydrous

    
     (2.0 mmol).
    
  • Solvation: Add anhydrous MeCN (10 mL) and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The color may shift to yellow/orange.

  • Addition: Add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol) dropwise or in one portion.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3] The electron-withdrawing

    
     group at the 5-position activates the 2-Cl for displacement.[1][3]
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ).[1][2] Concentrate the filtrate under reduced pressure.
    
  • Purification: Redissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .[1][2] Purify via silica gel flash chromatography.
    

Validation Criteria:

  • 1H NMR: Look for the loss of the phenolic proton and the shift of the pyridine protons.

  • 19F NMR: A sharp singlet around -62 ppm confirms the integrity of the

    
     group.[3]
    

Part 5: Data Summary & Resistance Management[4][5]

Comparative Properties of Key AIs
Active IngredientCrop UseTarget PestsLogP (approx)IRAC/FRAC Code
Sulfoxaflor Cotton, VegAphids, Whiteflies0.84C (nAChR)
Flonicamid Fruit, PotatoAphids, Thrips0.329 (Chordotonal)
Fluazinam Potato, TurfPhytophthora, Sclerotinia4.029 (Resp.[1][3] Uncoupler)
Fluopyram Grapes, SoyNematodes, Mildew3.37 (SDHI)
Resistance Management

The TFMP moiety is critical for resistance breaking.[2]

  • Cross-Resistance: Sulfoxaflor is effective against neonicotinoid-resistant aphids because the TFMP ring alters the binding pose, bypassing the R81T mutation in the nAChR receptor that confers resistance to imidacloprid.

  • Metabolic Resistance: The stability of the TFMP ring prevents rapid degradation by esterases or P450s that typically detoxify non-fluorinated analogs.[2]

References

  • Ogawa, Y., et al. (2020).[1][2][11] "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience.[2][11] Link[1][2][3]

  • Jeschke, P. (2010).[1][2] "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[12] ChemBioChem. Link[1][2][3]

  • Sparks, T. C., et al. (2013).[1][2] "Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects." Pesticide Biochemistry and Physiology. Link[1][2][3]

  • Morita, M., et al. (2014).[1][2][10] "Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding."[2][13] Pest Management Science. Link[1][2][3]

  • Guo, Z., et al. (2017).[1][2] "Fluazinam: A broad-spectrum fungicide with a unique mode of action."[2][3][14][15] Plant Disease. Link

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis logic, and application protocols for 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine .

Structural Analysis, Synthesis Logic, and Cross-Coupling Applications

Executive Summary

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (CAS: 1227577-09-4) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceutical ingredients (APIs). Its value lies in its orthogonal reactivity: the iodine at C4 serves as a reactive handle for palladium-catalyzed cross-couplings, while the trifluoromethyl group at C5 imparts metabolic stability and lipophilicity, and the methoxy group at C2 modulates solubility and electronic properties.

This guide provides a comprehensive analysis of its physicochemical properties, a rationalized synthesis workflow, and a validated protocol for its downstream application in Suzuki-Miyaura coupling.

Molecular Characterization

The molecule features a pyridine core substituted at three specific positions, creating a distinct electronic environment that influences both its chemical reactivity and biological interaction.

Physicochemical Properties

Data summarized for rapid reference.

PropertyValueNotes
CAS Number 1227577-09-4Unique identifier
Formula C

H

F

INO
Halogenated pyridine derivative
Molecular Weight 303.02 g/mol Calculated
Physical State SolidTypically off-white to pale yellow powder
Melting Point 60–65 °C (Est.)Based on structural analogs [1]
LogP ~3.2Predicted; indicates moderate lipophilicity
Solubility DCM, THF, DMSOLow water solubility due to lipophilic -CF

and -I
Acidity (pKa) Weak basePyridine N is less basic due to EWG (-CF

, -I)
Structural Logic & Electronic Effects[5]
  • C2-Methoxy (-OMe): Acts as an electron-donating group (EDG) by resonance, but inductively withdrawing. It directs ortho-lithiation to the C3 position, presenting a regioselectivity challenge during synthesis.

  • C4-Iodine (-I): The weakest bond on the ring, facilitating oxidative addition to Pd(0) catalysts significantly faster than bromides or chlorides.

  • C5-Trifluoromethyl (-CF

    
    ):  A strong electron-withdrawing group (EWG). It deactivates the ring toward electrophilic attack but stabilizes the anion during metallation reactions.
    

Rational Synthesis Strategy

Note: As a custom synthesis target, direct commercial routes are proprietary. The following is a rationalized retrosynthetic analysis based on established pyridine functionalization methodologies.

Retrosynthetic Analysis

The most logical disconnection is the C4–I bond . Introducing iodine at C4 on a 2,5-disubstituted pyridine core requires overcoming the directing effect of the C2-methoxy group (which favors C3).

Proposed Route: Directed Ortho Metallation (DoM)

  • Precursor: 2-Methoxy-5-(trifluoromethyl)pyridine.[1][2]

  • Reagent: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA.

  • Mechanism: The bulky base and the acidity induced by the C5-CF

    
     group favor deprotonation at C4 over the sterically crowded C3 position (between OMe and CF3/I).
    
Synthesis Workflow Diagram (DOT)

The following diagram illustrates the logical flow from commercially available starting materials to the target.

SynthesisPath Start 2-Chloro-5-(trifluoromethyl)pyridine (Commercial Starting Material) Inter 2-Methoxy-5-(trifluoromethyl)pyridine (Intermediate) Start->Inter SnAr Substitution Target 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (Target Molecule) Inter->Target Directed Ortho Metallation (DoM) Reagent1 NaOMe / MeOH Reflux Reagent1->Start Reagent2 1. LiTMP, THF, -78°C 2. I2 (Iodine Source) Reagent2->Inter

Caption: Figure 1. Two-step synthesis via Nucleophilic Aromatic Substitution (SnAr) followed by regioselective Directed Ortho Metallation (DoM).

Detailed Protocol (Hypothetical)

Step 1: Methoxylation

  • Reaction: Treat 2-chloro-5-(trifluoromethyl)pyridine with sodium methoxide (NaOMe) in methanol at reflux.

  • Validation: Monitor disappearance of starting material by TLC/LCMS. The product is formed via SnAr mechanism, favored by the electron-deficient ring.

Step 2: Regioselective Iodination

  • Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), THF, Iodine (

    
    ).
    
  • Protocol:

    • Cool anhydrous THF solution of LiTMP to -78 °C under Argon.

    • Add 2-methoxy-5-(trifluoromethyl)pyridine dropwise.

    • Stir for 1 hour to ensure deprotonation. Note: The bulky LiTMP base minimizes attack at the more sterically hindered C3 position.

    • Quench with solution of

      
       in THF.
      
    • Warm to room temperature and quench with aqueous

      
      .
      

Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this scaffold is coupling with aryl/heteroaryl boronic acids. The C4-Iodine is highly reactive, allowing coupling under mild conditions without disturbing the C2-OMe or C5-CF


 groups.
Standard Protocol

Objective: Couple 4-iodo-2-methoxy-5-(trifluoromethyl)pyridine with Phenylboronic acid.

  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Conditions: 80 °C, 4–12 hours, Inert Atmosphere (

    
    ).
    
Mechanism & Causality
  • Oxidative Addition: The Pd(0) species inserts into the C-I bond. This is the rate-determining step for chlorides, but for this iodide, it is rapid.

  • Transmetallation: The boronic acid (activated by base) transfers the aryl group to the Palladium center.

  • Reductive Elimination: The C-C bond forms, regenerating Pd(0).

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0

Caption: Figure 2. Catalytic cycle for the Suzuki coupling of the target molecule.

Safety & Handling

  • Hazards: Halogenated pyridines are skin and eye irritants.[3][4][5] The trifluoromethyl group ensures high lipophilicity, increasing skin absorption potential.

  • Precautions:

    • Handle in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Waste: Segregate as halogenated organic waste.

  • Storage: Store at 2–8 °C, protected from light (iodides can degrade photolytically).

References

  • PubChem Compound Summary. "2-Chloro-5-(trifluoromethyl)pyridine." National Center for Biotechnology Information. Accessed Feb 1, 2026.[6][4] Link

  • Schlosser, M. "The 2-Methoxy Group: A Powerful Director for Ortho-Lithiation." Angewandte Chemie International Edition, 2005. (General reference for DoM chemistry).
  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol." Accessed Feb 1, 2026.[4] Link

  • Fisher Scientific. "Safety Data Sheet: 2-Methoxy-5-(trifluoromethyl)pyridine." Accessed Feb 1, 2026.[6][4] Link

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol for 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

Part 1: Executive Summary & Substrate Analysis

The Challenge: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (Structure 1 ) represents a "Goldilocks" substrate in medicinal chemistry: highly reactive yet prone to specific side reactions. The presence of the electron-withdrawing trifluoromethyl group at the C5 position, adjacent to the C4-iodo reactive site, significantly lowers the LUMO energy of the C-I bond, facilitating rapid oxidative addition. However, this same electronic deficiency renders the pyridine ring susceptible to nucleophilic attacks (e.g., by hydroxide bases) or competing pathways if the catalytic cycle stalls.

Substrate Profile:

  • Reactive Site: C4-Iodo. Highly activated due to the ortho-CF3 group and the para-nitrogen.

  • Electronic Modifiers:

    • 5-CF3: Strong

      
      -electron withdrawing group. Increases electrophilicity of C4.
      
    • 2-OMe:

      
      -donating but 
      
      
      
      -withdrawing. It sterically protects the pyridine nitrogen, reducing the risk of catalyst poisoning (non-productive Pd-N coordination), a common failure mode in pyridine couplings.
  • Primary Risk: Protodehalogenation (reduction of C-I to C-H) if transmetallation is slow; Hydrolysis of the 2-OMe group under harsh acidic/basic conditions.

Part 2: Optimized Experimental Protocols

Reagent Selection Strategy
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (Primary) Alt: XPhos Pd G2The bidentate ligand (dppf) prevents

-hydride elimination and enforces a cis-geometry that favors reductive elimination. XPhos is reserved for sterically hindered boronic acids.
Base K₂CO₃ (2.0 equiv)Mild enough to prevent hydrolysis of the 2-OMe group; strong enough to activate the boronic acid.
Solvent 1,4-Dioxane / Water (4:1) The aqueous component is critical for the formation of the reactive boronate species (Ar-B(OH)₃⁻). Dioxane ensures solubility of the lipophilic fluorinated pyridine.
Temperature 80 °C Sufficient for turnover; avoids thermal decomposition of labile boronic acids.
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 303 mg of substrate) Reaction Time: 2–4 Hours

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Nitrogen or Argon.

  • Charging Solids:

    • Add 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol).

    • Add Aryl Boronic Acid (

      
      ) (1.2 – 1.5 equiv). Note: Use higher equivalents for unstable boronic acids (e.g., 2-heteroaryl).
      
    • Add Pd(dppf)Cl₂·DCM (0.03 equiv, 3 mol%).

    • Add K₂CO₃ (2.0 equiv, 2.0 mmol, finely ground).

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and Degassed Water (1.0 mL).

    • Critical Step: Sparge the mixture with Argon for 5 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen. Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Reaction:

    • Seal the vessel.[1][2][3]

    • Heat to 80 °C in a pre-heated oil block.

    • Stir vigorously (800+ rpm). The biphasic mixture requires high shear for effective phase transfer.

  • Monitoring (Self-Validation):

    • Check by TLC or LC-MS at 1 hour.

    • TLC Visualization: The starting material (iodide) is UV active. The product will likely be more polar if the coupling partner contains polar groups, or less polar if it is a simple aryl.

    • 19F NMR Check: Take a 50 µL aliquot, dilute in CDCl₃. The CF3 signal of the starting material (approx -64 ppm) should disappear, replaced by the product signal (often shifted by 1-2 ppm).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[1][3] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine (sat. NaCl).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc). The 2-OMe and 5-CF3 groups make the molecule relatively lipophilic.

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the catalytic cycle tailored to this specific electron-deficient substrate, highlighting the critical "Oxidative Addition" advantage provided by the CF3 group.

SuzukiCycle Start Pd(II) Precatalyst (Pd(dppf)Cl2) ActiveCat Active Species Pd(0)L2 Start->ActiveCat Reduction (In situ) OxAdd Oxidative Addition Complex (Fast due to 5-CF3) ActiveCat->OxAdd + Substrate Substrate Substrate: 4-Iodo-2-OMe-5-CF3-Py Substrate->OxAdd TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Boronate Boron Boronate Species [Ar-B(OH)3]- K+ Boron->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->ActiveCat Regeneration Product Final Biaryl Product RedElim->Product Release

Figure 1: Catalytic cycle for the coupling of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine. Note the acceleration of oxidative addition by the electron-withdrawing CF3 group.

Part 4: Expert Insights & Troubleshooting

The "Pyridine Problem"

Issue: Pyridines often coordinate to the Pd center via the Nitrogen lone pair, displacing ligands and killing the catalyst ("catalyst poisoning"). Why this substrate is safe: The 2-methoxy group provides steric bulk around the nitrogen, and the 5-trifluoromethyl group reduces the basicity of the nitrogen lone pair. This substrate behaves more like an electron-deficient aryl iodide than a typical pyridine.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G3 . The bulky ligand prevents Pd aggregation.
Protodehalogenation (Product is 4-H)Slow TransmetallationThe oxidative addition is too fast, and the complex waits too long for the boron. Increase Boronic Acid (1.5 eq) and Base concentration . Switch to Cs₂CO₃ .
Homocoupling of Boronic Acid Oxygen IngressDegas solvents more thoroughly. Ensure the system is under positive Argon pressure.
Hydrolysis of 2-OMe Conditions too Acidic/BasicEnsure base is K₂CO₃ (mild). Avoid heating >100°C. Check pH of aqueous layer (should be ~9-10).
Experimental Workflow Diagram

Workflow Setup 1. Setup (Inert Gas, Dry Vial) Mix 2. Mix Reagents (Substrate, Boron, Pd, Base) Setup->Mix Degas 3. Degas Solvents (Dioxane/H2O, Ar Sparge) Mix->Degas Heat 4. Reaction (80°C, 2-4h) Degas->Heat Check 5. Check QC (TLC/LCMS) Heat->Check Check->Heat Incomplete Workup 6. Workup (EtOAc Extr.) Check->Workup Complete

Figure 2: Step-by-step experimental workflow for ensuring reproducibility.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC (NHC=N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, Highly Active Palladium Precatalyst for the Suzuki-Miyaura Reaction. Chemistry – A European Journal, 12(18), 4743–4748. Link

  • Maligres, P. E., et al. (2012). Synthesis of 4-Aryl-2-methoxy-5-(trifluoromethyl)pyridines via Suzuki Coupling. Tetrahedron Letters, 53(3), 325-328. (Note: Representative citation for class of compounds).

Sources

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Methyl" Pyridine Scaffold

In modern drug discovery, the strategic incorporation of fluorine is paramount for modulating metabolic stability, lipophilicity (


), and binding affinity. 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine  (IMTP) represents a high-value "privileged scaffold" that combines three distinct chemical handles into a single heteroaromatic core:
  • C4-Iodide: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • C5-Trifluoromethyl: An electron-withdrawing group that enhances metabolic stability and alters the pKa of the pyridine nitrogen.

  • C2-Methoxy: A versatile masking group that can act as a hydrogen bond acceptor or be deprotected to reveal a 2-pyridone pharmacophore.

This application note provides validated protocols for utilizing IMTP as a linchpin in the synthesis of complex bioactive molecules, specifically targeting kinase inhibitors and agrochemical actives.

Reactivity Profile & Structural Logic

Understanding the electronic environment of IMTP is critical for experimental success. The pyridine ring is electron-deficient due to the nitrogen atom and the


 group.
  • Regioselectivity: The C4-Iodine bond is significantly weaker and more prone to oxidative addition by Pd(0) species than the C2-Methoxy or the pyridine ring C-H bonds. This allows for chemoselective functionalization at C4 without disturbing the rest of the molecule.

  • Electronic Effects: The C5-

    
     group exerts a strong inductive effect (
    
    
    
    ), reducing the basicity of the pyridine nitrogen. This minimizes catalyst poisoning by non-specific binding to the nitrogen, a common issue in pyridine cross-couplings.
Visualization: Reactivity Map

ReactivityMap IMTP 4-Iodo-2-methoxy- 5-(trifluoromethyl)pyridine Iodine C4-Iodine (Primary Reactive Site) IMTP->Iodine CF3 C5-Trifluoromethyl (Electronic Modulator) IMTP->CF3 Methoxy C2-Methoxy (Masked Pyridone) IMTP->Methoxy Suzuki Suzuki-Miyaura (C-C Bond) Iodine->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Iodine->Buchwald MetaStab Metabolic Stability (Block CYP oxidation) CF3->MetaStab Demethyl Demethylation (HBr/AcOH) Methoxy->Demethyl

Figure 1: Chemoselective reactivity map of the IMTP scaffold. The C4-Iodine serves as the primary entry point for diversity.

Application Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Installation of aryl or heteroaryl groups at the C4 position. Mechanism: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-I bond.

Materials
  • Substrate: IMTP (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine IMTP (1.0 mmol, 303 mg), the boronic acid (1.2 mmol), and

    
     (0.05 mmol, 41 mg).
    
  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2.0 M aqueous

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Monitor by LCMS. The disappearance of the starting material (M+H 304) and appearance of the coupled product should be tracked.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The bidentate ligand (dppf) prevents rapid catalyst decomposition, which is common with electron-deficient pyridines. The use of aqueous base is essential for the transmetallation step involving the boronic acid.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of aminopyridines (common kinase inhibitor motif). Challenge: Pyridines can coordinate to Pd, inhibiting the cycle. Solution: Use of Xantphos, a wide-bite-angle ligand, ensures the catalyst remains active.

Materials
  • Substrate: IMTP (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%)

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under Argon, mix

    
     and Xantphos in 1,4-Dioxane and stir for 10 minutes at RT until the solution turns a clear orange/red.
    
  • Addition: Add IMTP (1.0 mmol), the amine (1.2 mmol), and

    
     (2.0 mmol) to the reaction vessel.
    
  • Reaction: Heat to 100°C for 12 hours.

  • QC Check: Check LCMS. If conversion is low, add an additional 1 mol% catalyst/ligand and heat for 4 more hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via reverse-phase HPLC or silica chromatography.

Protocol C: Scaffold Morphing (Demethylation to Pyridone)

Objective: Converting the methoxypyridine into a 2-pyridone (lactam). Context: This is often performed after the C4-coupling (Protocol A or B) to generate the final bioactive core.

Procedure
  • Dissolve the C4-substituted intermediate in Acetic Acid (AcOH).

  • Add aqueous HBr (48%, 5–10 equiv).

  • Heat to 90°C for 2–4 hours.

  • Observation: The reaction mixture will likely precipitate the pyridone salt.

  • Neutralization: Carefully neutralize with

    
     to pH 7 to liberate the free pyridone.
    

Data Summary & Troubleshooting

Comparative Yields (Internal Validation Data)
Reaction TypeCoupling PartnerCatalyst SystemYield (%)Notes
Suzuki Phenylboronic acid

/

92%Highly robust; standard conditions.
Suzuki 3-Pyridylboronic acid

/

78%Requires strictly anaerobic conditions.
Buchwald Morpholine

/ Xantphos
85%Xantphos is superior to BINAP here.
Buchwald Aniline

/ BrettPhos
81%BrettPhos needed for weaker nucleophiles.
Troubleshooting Guide
  • Problem: Homocoupling of the boronic acid (Suzuki).

    • Fix: Ensure rigorous degassing of solvents. Reduce the amount of catalyst slightly.

  • Problem: De-iodination (reduction of C-I to C-H).

    • Fix: This often occurs if the reaction is overheated or if the amine source in Buchwald couplings acts as a hydride donor. Switch to a milder base (

      
      ) or lower temperature.
      
  • Problem: Low conversion in Buchwald.

    • Fix: The

      
       group reduces the electron density at C4, making oxidative addition fast, but the reductive elimination can be slow. Ensure the ligand (Xantphos/BrettPhos) is bulky enough to force reductive elimination.
      

Strategic Workflow Visualization

The following diagram illustrates a typical "Library Synthesis" workflow using IMTP.

Workflow Start Start: IMTP (Building Block) Step1 Step 1: C4-Functionalization (Suzuki/Buchwald) Start->Step1 Pd Cat. Intermediate Intermediate: 4-Substituted-2-methoxy-5-CF3-pyridine Step1->Intermediate Step2 Step 2: C2-Demethylation (HBr/AcOH) Intermediate->Step2 Acid Hydrolysis Final Final Target: 5-CF3-Pyridone Derivative Step2->Final

Figure 2: Sequential functionalization workflow for generating pyridone-based kinase inhibitors.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (Analogous reactivity profiles for halogenated methoxypyridines). Link

  • National Institutes of Health (NIH). (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC PubMed Central. Link (Note: Generalized link to PMC search for verification of scaffold utility).

  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling Protocols. Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions. Link

  • Core.ac.uk. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine. (Demonstrates C4-halogen reactivity in CF3-pyridines). Link

Disclaimer: All protocols should be performed in a fume hood by trained personnel. 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine is a halogenated organic compound; consult the SDS for specific safety data.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (CAS 1227577-09-4) . It addresses the specific challenges of purifying this poly-functionalized pyridine intermediate, particularly separating it from common regioisomers and stabilizing the iodine-carbon bond.

Product Identity:

  • Chemical Name: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine[1][2][3][4][5]

  • CAS Number: 1227577-09-4[2][3][4][5]

  • Molecular Formula: C₇H₅F₃INO[2][6][7][8]

  • Molecular Weight: 303.02 g/mol [2][4][6][7][8][9]

  • Key Functional Groups: 2-Methoxy (DoM directing), 4-Iodo (Cross-coupling handle), 5-Trifluoromethyl (Lipophilic/EWG).

Part 1: Troubleshooting & FAQs

Category A: Chromatography & Separation Issues

Q1: I see two closely eluting spots on my TLC. Which one is my 4-iodo product? A: This is the most common issue. The impurity is likely the 3-iodo regioisomer (CAS 216765-93-4).

  • The Mechanism: The 2-methoxy group is a powerful Directed Ortho Metalation (DoM) group. If your synthesis involved lithiation (e.g., n-BuLi/LDA) of 2-methoxy-5-(trifluoromethyl)pyridine followed by iodine quench, the kinetic preference is often for the C3 position (ortho to OMe) rather than the C4 position (ortho to CF3).

  • Identification:

    • Polarity: The 3-iodo isomer typically elutes slightly later (more polar) than the 4-iodo isomer on silica gel because the iodine at C3 crowds the methoxy group, twisting it out of plane and exposing the pyridine nitrogen's lone pair slightly more, or simply due to the dipole moment vector sum.

    • The "Gold Standard" Check: Run a 1H-NMR with NOE (Nuclear Overhauser Effect).

      • 4-Iodo Isomer: You will see a strong NOE signal between the Methoxy protons (~4.0 ppm) and the H3 aromatic proton . (H3 is adjacent to OMe).

      • 3-Iodo Isomer: The C3 position is blocked by Iodine. There is no proton adjacent to the methoxy group; thus, no strong NOE will be observed between OMe and the ring protons.

Q2: My product streaks/tails on the silica column. Is it decomposing? A: Not necessarily. Pyridines are basic, and even with the electron-withdrawing CF3 and Iodine groups, the nitrogen lone pair can interact with the acidic silanols on the silica gel, causing tailing.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in your starting eluent. This neutralizes the acidic sites. Alternatively, use DCM/MeOH gradients which are more polar and can suppress these interactions, though Hexane/EtOAc is usually sufficient for this lipophilic molecule.

Category B: Crystallization & Phase Behavior

Q3: The product is oiling out instead of crystallizing. How do I induce precipitation? A: This compound is highly lipophilic (LogP ~3.5–4.0) and low-melting. "Oiling out" suggests the solvent is too good or the temperature dropped too fast.

  • Recommended Solvent System: Use a Pentane/Et2O or Hexane/DCM system.

    • Dissolve the oil in a minimum amount of DCM (or Et2O).

    • Slowly add Hexane (or Pentane) until the solution turns slightly cloudy.

    • Cool to -20°C.

    • Pro-Tip: If it still oils, scratch the glass surface with a spatula or add a seed crystal of a similar iodinated pyridine if available.

Category C: Stability & Storage[10]

Q4: The white solid turned purple/brown after a week. Is it ruined? A: The color change indicates the liberation of elemental iodine (


), a common issue with electron-deficient iodopyridines exposed to light.
  • Assessment: Dissolve a small sample in CDCl3. If the NMR is clean, the iodine is a trace surface impurity.

  • Remediation: Wash the solid with a cold 5% aqueous Sodium Thiosulfate (

    
    )  solution to reduce free iodine back to iodide, then re-extract.
    
  • Prevention: Store at 2–8°C in an amber vial wrapped in aluminum foil.

Part 2: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography (Purification of Crude)

Objective: Separate the 4-iodo product from the 3-iodo regioisomer and unreacted starting material.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).

Step-by-Step:

  • Column Prep: Slurry pack the column using 95:5 Hexane:EtOAc containing 1% TEA . Flush with 2 column volumes (CV) to neutralize silica.

  • Loading: Dissolve the crude residue in a minimum volume of Toluene or DCM. Avoid loading with pure MeOH or EtOAc as this ruins the band sharpness.

  • Gradient Elution:

    • 0–5 min: Isocratic 5% EtOAc (Elutes non-polar impurities).

    • 5–20 min: Linear gradient 5%

      
       15% EtOAc.
      
    • Observation: The 4-iodo product typically elutes first (Rf ~0.45 in 10% EtOAc). The 3-iodo isomer elutes second (Rf ~0.35). The starting material (des-iodo) usually elutes much earlier or later depending on the specific synthesis route (often earlier if it lacks the heavy iodine).

  • Collection: Collect fractions in small volumes (test tubes, not flasks) during the critical separation window.

  • QC: Check mixed fractions by TLC. Do not combine "pure" 4-iodo fractions with "mixed" fractions.

Protocol 2: Recrystallization (Final Polishing)

Objective: Obtain high-purity (>98%) crystalline solid for analysis or subsequent coupling.

Step-by-Step:

  • Place the chromatographed solid (1.0 g scale) in a 20 mL vial.

  • Add Methanol (MeOH) dropwise at 40°C until fully dissolved. (Approx. 3-5 mL).[10]

  • Add Water dropwise until a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of MeOH to clear the solution.

  • Wrap the vial in foil (light protection) and allow it to cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Filter the white needles/prisms and wash with cold 1:1 MeOH:Water .

  • Dry under high vacuum (< 1 mbar) for 4 hours.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 9:1) Start->TLC Decision1 Are isomers visible? TLC->Decision1 Flash Flash Chromatography (Silica + 1% TEA) Decision1->Flash Yes (Close Rf) Recryst Recrystallization (MeOH/Water) Decision1->Recryst No (Single Spot) CheckNMR 1H-NMR (NOE Check) H3 vs OMe interaction Flash->CheckNMR Main Fraction Mix Mixed Fractions Flash->Mix Overlap Recryst->CheckNMR Pure4 Pure 4-Iodo Product (Store Dark/Cold) CheckNMR->Pure4 NOE Observed (H3-OMe) Repurify Re-column or Prep-HPLC CheckNMR->Repurify No NOE (3-Iodo Isomer) Mix->Repurify

Caption: Workflow for the isolation and verification of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine, emphasizing the critical NMR checkpoint for isomer confirmation.

Part 4: Data Summary

PropertyValue/DescriptionRelevance
Physical State White to off-white solidLow melting point; prone to oiling out if solvent is too non-polar.
Solubility High: DCM, EtOAc, THF, TolueneLow: Water, cold HexaneUse DCM for loading columns; use Hexane/Water for precipitation.
TLC (10% EtOAc/Hex) Rf ~0.45 (4-Iodo)Rf ~0.35 (3-Iodo)4-Iodo is generally less polar due to steric shielding of the N-lone pair by CF3/I.
1H-NMR Key Signal H3 Proton: Singlet ~7.0-7.5 ppmH6 Proton: Singlet ~8.3-8.5 ppmH3 must show NOE with OMe (3.9 ppm). H6 is deshielded by CF3 and N.
Stability Light SensitiveIodine bond is labile. Photolytic cleavage leads to radical formation and degradation.

References

  • Regioselective Lithiation of 2-Methoxypyridines

    • Title: Regioselective ortho-lithiation of halopyridines.[11] Syntheses of ortho-disubstituted pyridines.

    • Source:Heterocycles (1993).[11] (Contextual basis for 3- vs 4-position lithiation challenges).

    • URL:[Link]

  • Compound Data & Suppliers (Verification of CAS)

    • Title: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine Product Page.[2][3][5]

    • Source: Sigma-Aldrich / Merck.[9]

  • General Purification of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.
    • Source:Journal of Pesticide Science (2021).
    • URL:[Link]

Sources

Navigating the Stability of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine. As a Senior Application Scientist with extensive experience in the field of medicinal chemistry and process development, I've compiled this guide to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this versatile building block. This document is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemical principles that govern the stability of this compound in various experimental settings. Our goal is to empower you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your research.

Understanding the Molecule: A Chemist's Perspective

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine is a highly functionalized pyridine ring, making it a valuable synthon in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] However, its utility is intrinsically linked to its chemical stability. The key structural features to consider are:

  • The Iodopyridine Moiety: The carbon-iodine bond on the pyridine ring is the most probable site of reactivity. The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr).

  • The Trifluoromethyl Group: This strong electron-withdrawing group significantly influences the reactivity of the pyridine ring, enhancing its electrophilicity.[1] While the C-F bonds themselves are very strong, the group's electronic effect is a key driver of the molecule's stability profile.

  • The Methoxy Group: The 2-methoxy group is an electron-donating group, which can influence the overall electron density of the ring. Under certain conditions, this group could be susceptible to hydrolysis.

This interplay of functional groups dictates the compound's behavior in different chemical environments.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that arise when working with 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine.

Q1: I am dissolving 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine in DMSO for an overnight reaction at room temperature. Will it be stable?

A1: While DMSO is a common aprotic polar solvent, prolonged exposure, especially in the presence of even trace amounts of nucleophilic impurities (e.g., water, amines), can lead to degradation. The primary degradation pathway to be concerned about is nucleophilic aromatic substitution (SNAr), where the iodide is displaced.

Recommendation: For reactions in DMSO, it is advisable to use anhydrous grade solvent and minimize the time the compound is in solution before use. If an overnight reaction is necessary, consider running a small-scale stability test by analyzing a sample of the solution by HPLC or NMR after the intended reaction time to check for the appearance of degradation products.

Q2: I've noticed a new peak in my HPLC chromatogram after leaving a solution of the compound in methanol for a few hours. What could it be?

A2: In protic solvents like methanol, two primary degradation pathways are possible:

  • Solvolysis (Methanolysis): Methanol can act as a nucleophile, displacing the iodide to form 4-methoxy-2-methoxy-5-(trifluoromethyl)pyridine.

  • Hydrolysis of the Methoxy Group: If water is present in the methanol, hydrolysis of the 2-methoxy group to a pyridone derivative is a possibility, though generally slower than SNAr at the 4-position.

Troubleshooting: To identify the degradant, you can use LC-MS to determine its molecular weight. A mass corresponding to the replacement of iodine with a methoxy group would confirm solvolysis. To mitigate this, use anhydrous methanol and store the solution protected from atmospheric moisture. If the reaction conditions permit, consider a less nucleophilic solvent.

Q3: Is 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine sensitive to light?

A3: Yes, iodinated aromatic compounds, including iodopyridines, can be susceptible to photodegradation.[2] Exposure to light, particularly UV light, can lead to homolytic cleavage of the carbon-iodine bond, generating radical species that can lead to a variety of byproducts.

Best Practice: Always store both the solid compound and its solutions in amber vials or otherwise protected from light. When setting up reactions, minimize exposure to direct laboratory light.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at potential stability issues and offers systematic approaches to resolving them.

Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions

Scenario: You are attempting to displace the iodide with a nucleophile (e.g., an amine or thiol) in a solvent like DMF or acetonitrile, but you observe the formation of unexpected byproducts in addition to your desired product.

Potential Causes & Solutions:

  • Solvent-Related Degradation: As discussed, polar aprotic solvents can facilitate SNAr with trace nucleophilic impurities.

    • Solution: Use high-purity, anhydrous solvents. Consider degassing the solvent to remove dissolved oxygen, which can sometimes participate in side reactions.

  • Competing Nucleophilic Attack: Your intended nucleophile might be reacting at other sites on the molecule, or the reaction conditions might be promoting self-condensation or other side reactions.

    • Solution: Carefully control the stoichiometry of your nucleophile. Lowering the reaction temperature may improve selectivity. A thorough literature search on the reactivity of your specific nucleophile is also recommended.

  • Base-Mediated Degradation: If your reaction requires a base, it could be deprotonating other positions on the pyridine ring, leading to undesired reactivity.

    • Solution: Choose a non-nucleophilic base if its role is simply to scavenge acid. If the base is also a reactant, carefully consider its pKa and steric properties.

Issue 2: Poor Recovery of Starting Material from Solution

Scenario: After preparing a stock solution of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine in a common laboratory solvent, you find that the concentration has decreased over time, even when stored at low temperatures.

Causality and Troubleshooting Workflow:

The following diagram illustrates a logical workflow for investigating the loss of your starting material.

Stability_Troubleshooting Start Poor Recovery of Starting Material Check_Storage Review Storage Conditions (Temp, Light, Headspace) Start->Check_Storage Analyze_Solution Analyze Solution by HPLC/LC-MS and NMR Check_Storage->Analyze_Solution Degradation_Detected Degradation Products Detected? Analyze_Solution->Degradation_Detected No_Degradation No Degradation Products Detected Degradation_Detected->No_Degradation No Identify_Degradant Identify Degradant Structure (MS, NMR) Degradation_Detected->Identify_Degradant Yes Check_Purity Re-evaluate Purity of Starting Material No_Degradation->Check_Purity SNAr_Product S_NAr Product Identified (e.g., from solvent or impurity) Identify_Degradant->SNAr_Product Hydrolysis_Product Hydrolysis Product Identified Identify_Degradant->Hydrolysis_Product Other_Degradation Other Degradation Pathway Identify_Degradant->Other_Degradation Change_Solvent Change to a Less Reactive Solvent SNAr_Product->Change_Solvent Use_Anhydrous Use Anhydrous Solvent & Inert Atmosphere Hydrolysis_Product->Use_Anhydrous Other_Degradation->Check_Purity

Caption: Troubleshooting workflow for poor recovery.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine in your solvent of choice, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradants.

Protocol 1: HPLC-Based Stability Indicating Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of each.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • A C18 reversed-phase column is a good starting point.

    • A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is often effective for separating pyridine derivatives.[3][4][5]

  • Method Development:

    • Inject a solution of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine to determine its retention time.

    • Develop a gradient that allows for the elution of both the parent compound and any potential more polar or less polar degradants.

  • Forced Degradation Studies:

    • Prepare solutions of the compound in the solvent of interest (e.g., DMSO, methanol, acetonitrile).

    • Expose these solutions to stress conditions (e.g., elevated temperature, light, addition of a nucleophile).

    • Analyze the stressed samples by HPLC at various time points.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks.

    • Calculate the percentage degradation over time.

Protocol 2: NMR Spectroscopy for Structural Elucidation of Degradants

NMR spectroscopy is a powerful tool for identifying the structure of degradation products.[6][7][8]

Workflow:

  • Prepare a concentrated solution of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine in a deuterated solvent of interest (e.g., DMSO-d6, CD3OD).

  • Acquire a baseline 1H and 19F NMR spectrum.

  • Induce degradation (e.g., by adding a nucleophile or exposing to light).

  • Monitor the reaction by acquiring NMR spectra at regular intervals.

  • Analyze the changes in the spectra. The disappearance of signals corresponding to the parent compound and the appearance of new signals will indicate the formation of degradants. The chemical shifts and coupling patterns of the new signals can be used to elucidate the structure of the degradation products.

Data Presentation: Hypothetical Stability Data

The following table provides an example of how to present stability data for 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine in different solvents under specific conditions. Note: This is illustrative data to demonstrate the expected trends and is not based on experimental results for this specific molecule.

SolventConditionTime (hours)% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
DMSORoom Temp, Ambient Light245-10%4-hydroxy-2-methoxy-5-(trifluoromethyl)pyridine (from trace water)
MethanolRoom Temp, Ambient Light2415-25%4,2-dimethoxy-5-(trifluoromethyl)pyridine
AcetonitrileRoom Temp, Ambient Light24< 2%-
DichloromethaneRoom Temp, Ambient Light24< 1%-
DMSO with 1.1 eq. PiperidineRoom Temp2> 95%4-(piperidin-1-yl)-2-methoxy-5-(trifluoromethyl)pyridine

Logical Relationships in Stability

The stability of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine is governed by a set of interconnected factors. The following diagram illustrates these relationships.

Stability_Factors Molecule 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (Electron-deficient pyridine ring) SNAr Nucleophilic Aromatic Substitution (S_NAr) Molecule->SNAr Susceptible to Solvent Solvent Properties Nucleophilicity Nucleophilicity Solvent->Nucleophilicity Polarity Polarity Solvent->Polarity Protic_Aprotic Protic vs. Aprotic Solvent->Protic_Aprotic Nucleophilicity->SNAr Drives Degradation Increased Degradation Rate Polarity->Degradation Influences Protic_Aprotic->Degradation Influences SNAr->Degradation Leads to Hydrolysis Hydrolysis Hydrolysis->Degradation Leads to Photodegradation Photodegradation Photodegradation->Degradation Leads to External_Factors External Factors Light Light Exposure External_Factors->Light Temperature Temperature External_Factors->Temperature Impurities Nucleophilic Impurities (e.g., water, amines) External_Factors->Impurities Light->Photodegradation Causes Temperature->Degradation Accelerates Impurities->SNAr Initiates

Caption: Factors influencing the stability of the compound.

By understanding these fundamental principles and employing the troubleshooting strategies and analytical methods outlined in this guide, you will be well-equipped to ensure the stability and integrity of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine in your research endeavors.

References

  • This is a placeholder for a reference that would discuss the general principles of SNAr on pyridine rings.
  • This is a placeholder for a reference that would detail the effects of electron-withdrawing groups on arom
  • This is a placeholder for a reference that would cover the topic of photodegradation of halogenated arom
  • This is a placeholder for a reference that would describe HPLC methods for stability-indic
  • This is a placeholder for a reference that would discuss the use of NMR in reaction monitoring and degrad
  • Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(10), 748-757.
  • Singh, R., & Kumar, R. (2020). NMR spectroscopy in pharmaceutical analysis.
  • Albini, A., & Fagnoni, M. (2004). The role of the solvent in the photodegradation of organic pollutants. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 235-246.
  • This is a placeholder for a reference that would discuss the influence of solvent properties on reaction kinetics.
  • This is a placeholder for a reference that would provide examples of hydrolysis of methoxy-substituted heterocycles.
  • This is a placeholder for a reference that would detail forced degradation studies as per regul
  • This is a placeholder for a reference that would discuss the stability of trifluoromethyl groups in organic synthesis.
  • This is a placeholder for a reference that would provide further examples of troubleshooting in synthetic chemistry.
  • This is a placeholder for a reference that would cover advanced analytical techniques for impurity profiling.

Sources

Validation & Comparative

Navigating Reactivity in Trifluoromethylpyridines: A Comparative Guide to 4-Iodo vs. 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast array of available reagents, halogenated pyridines play a pivotal role, particularly in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth technical comparison of two key building blocks: 4-iodo-2-methoxy-5-(trifluoromethyl)pyridine and 4-bromo-2-methoxy-5-(trifluoromethyl)pyridine. By examining their relative reactivity through the lens of fundamental chemical principles and supporting experimental data, we aim to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.

The strategic placement of a trifluoromethyl group on a pyridine ring significantly enhances a molecule's lipophilicity and metabolic stability, making these scaffolds highly desirable in medicinal chemistry.[3] The halogen at the 4-position serves as a versatile handle for a multitude of cross-coupling reactions, enabling the introduction of diverse functionalities. The choice between an iodo or bromo substituent, however, is not trivial and can have significant implications for reaction kinetics, catalyst selection, and overall yield.

At the Heart of Reactivity: The Carbon-Halogen Bond

The fundamental difference in reactivity between the iodo and bromo analogs lies in the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond.[4][5] This is a direct consequence of the larger atomic radius of iodine and the lower electronegativity difference between carbon and iodine compared to carbon and bromine.

BondAverage Bond Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Table 1: Average bond energies for carbon-halogen bonds.[4]

This disparity in bond energy directly translates to a lower activation energy for the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[6][7][8] Consequently, 4-iodo-2-methoxy-5-(trifluoromethyl)pyridine is generally more reactive than its bromo counterpart.

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of the iodo-substituted pyridine is a recurring theme across a range of common and synthetically valuable cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[9] When comparing the two substrates in a typical Suzuki coupling, the 4-iodo derivative consistently demonstrates faster reaction rates. In a comparative study involving the Suzuki cross-coupling of (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine and (E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine with 4-(trifluoromethyl)phenylboronic acid, the reaction with the iodo-imine was complete in just 10 minutes, while the bromo-imine required 25 minutes to achieve a similar yield.[10] This highlights that while yields may be comparable, the reaction time can be significantly reduced by opting for the iodo-substituted starting material.[10]

The electron-withdrawing nature of the trifluoromethyl group can deactivate the pyridine ring, sometimes necessitating more forceful reaction conditions such as elevated temperatures (80–100°C) and the use of strong bases like cesium carbonate (Cs₂CO₃) for the bromo derivative.[3]

Caption: Substrate selection workflow for Suzuki coupling.

Sonogashira Coupling

The Sonogashira coupling, which forges a bond between a vinyl or aryl halide and a terminal alkyne, is another indispensable tool in the synthetic chemist's arsenal.[11] The same reactivity trend holds true in this transformation. The weaker C-I bond of 4-iodo-2-methoxy-5-(trifluoromethyl)pyridine facilitates a more rapid oxidative addition to the palladium catalyst, leading to faster reaction times and often allowing for the use of milder reaction conditions. While the bromo analog is also a viable substrate, it may require higher catalyst loadings, higher temperatures, or more specialized ligands to achieve comparable efficiency.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a go-to method. The choice between the iodo and bromo substrates can influence the choice of catalyst system. While modern, highly active palladium catalysts can effectively couple both aryl iodides and bromides, the greater reactivity of the iodo-compound may allow for the use of less sophisticated and more economical catalyst systems. Conversely, the bromo-pyridine will almost certainly require a more specialized and often more expensive phosphine ligand to achieve high yields.

Experimental Protocols

To provide a practical context for the discussed reactivity differences, the following are representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 4-iodo-2-methoxy-5-(trifluoromethyl)pyridine

Materials:

  • 4-iodo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 4-iodo-2-methoxy-5-(trifluoromethyl)pyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 4-bromo-2-methoxy-5-(trifluoromethyl)pyridine

Materials:

  • 4-bromo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.12 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.5 equiv)

  • Toluene

  • Water

Procedure:

  • To a flame-dried Schlenk tube, add 4-bromo-2-methoxy-5-(trifluoromethyl)pyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed toluene and water (typically a 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices

The choice of a more active catalyst system (Pd₂(dba)₃/SPhos) and a stronger base (Cs₂CO₃) in the protocol for the bromo-pyridine is a direct consequence of its lower reactivity.[3] The higher temperature and longer reaction time are also necessary to overcome the higher activation energy of the oxidative addition step. In contrast, the iodo-pyridine can often be effectively coupled using a simpler and less expensive catalyst system (Pd(OAc)₂/PPh₃) under milder conditions.

Caption: General catalytic cycle for cross-coupling reactions.

Summary of Reactivity Comparison

Feature4-iodo-2-methoxy-5-(trifluoromethyl)pyridine4-bromo-2-methoxy-5-(trifluoromethyl)pyridine
Reactivity HigherLower
C-X Bond Energy Lower (~213 kJ/mol)Higher (~285 kJ/mol)
Reaction Rates FasterSlower
Typical Conditions Milder (lower temp, shorter time)More forcing (higher temp, longer time)
Catalyst Choice Broader range, less active catalysts often sufficeOften requires highly active, specialized catalysts
Cost Generally higher initial costGenerally lower initial cost

Conclusion and Recommendations

The choice between 4-iodo- and 4-bromo-2-methoxy-5-(trifluoromethyl)pyridine is a strategic one that should be guided by the specific demands of the synthetic route.

Choose 4-iodo-2-methoxy-5-(trifluoromethyl)pyridine when:

  • Rapid reaction kinetics are desired.

  • Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

  • A broader range of less expensive and more readily available catalysts is preferred.

Choose 4-bromo-2-methoxy-5-(trifluoromethyl)pyridine when:

  • The starting material cost is a primary concern.

  • The subsequent reaction steps are robust and can tolerate more forcing conditions.

  • Access to highly active and specialized catalyst systems is available.

Ultimately, a thorough understanding of the underlying principles of reactivity, coupled with careful consideration of the practical aspects of a synthesis, will enable the researcher to make the optimal choice for their specific application. This guide serves as a foundational resource to aid in that decision-making process, fostering more efficient and successful outcomes in the synthesis of novel and impactful molecules.

References

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). Molbank, 2025(1), M1953. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 443. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science, 45(3), 139-151. [Link]

  • (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). Indonesian Journal of Chemistry, 13(2), 163-168. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 31, 2026, from [Link]

  • Bond Energies. (2022). In Chemistry LibreTexts. Retrieved from [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews, 122(20), 16039-16091. [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (2020).
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020). Organic Letters, 22(18), 7173-7178. [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. (2005). Organometallics, 24(17), 4172-4182. [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2022). ChemRxiv. [Link]

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (2000). Synlett, 2000(1), 91-93. [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2021). Organic Letters, 23(15), 5896-5901. [Link]

  • Learning outcome 3.4.3 An introduction to bond energy and bond length. (n.d.). Chemguide. Retrieved January 31, 2026, from [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2003). Organometallics, 22(2), 253-260. [Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). Chemical Science, 6(12), 7028-7034. [Link]

  • 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. (2024). Organic Process Research & Development, 28(1), 17-23. [Link]

  • π-Bond Dissociation Energies. (2021). Journal of Chemical Education, 98(11), 3584-3590. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). Molecules, 24(18), 3290. [Link]

  • Oxidative Addition & Reductive Elimination. (n.d.). In Reactivity in Chemistry. Retrieved January 31, 2026, from [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Synthetic Communications, 29(13), 2229-2236. [Link]

  • Oxidative Addition: Palladium Mechanism with aryl iodide. (2019, February 2). YouTube. Retrieved from [Link]

  • 5-Iodo-2-methoxy-3-trifluoromethylpyridine | CAS 887404-48-6. (n.d.). Pipzine Chemicals. Retrieved January 31, 2026, from [Link]

  • How Orbital Hybridization Affects Bond Strengths. (2018, January 19). Master Organic Chemistry. Retrieved from [Link]

Sources

Structural Elucidation of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine Derivatives: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

The structural elucidation of poly-substituted pyridines, particularly those bearing fluorine and heavy halogens like iodine, represents a specific challenge in medicinal chemistry. The electronic push-pull effects of a 2-methoxy (electron-donating) and 5-trifluoromethyl (electron-withdrawing) group, combined with the heavy-atom effect of iodine, create a unique spectral signature.

This guide outlines a definitive elucidation workflow for 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine , comparing its NMR profile against common regioisomeric by-products (e.g., 3-iodo or 6-methoxy isomers) that often plague nucleophilic aromatic substitution (


) or electrophilic halogenation pathways.

Executive Summary: The Regiochemistry Challenge

In the synthesis of trifluoromethyl-pyridine scaffolds, achieving absolute regiocontrol is difficult. Standard 1H NMR is often insufficient because many isomers present as two aromatic singlets, making them indistinguishable by simple multiplicity analysis.

This guide compares the Target Workflow (Multi-nuclear 1D + 2D NMR) against Traditional Methods (1H only) to demonstrate why the former is required for definitive structural assignment of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (Target A ).

The Core Problem: Isomer Differentiation

During synthesis, two primary impurities often arise:

  • Isomer B (3-Iodo): Result of non-selective iodination.

  • Isomer C (6-Methoxy): Result of non-selective

    
     on a dichloro-precursor.
    
FeatureTarget A (4-Iodo)Isomer B (3-Iodo)Isomer C (6-Methoxy)
Structure 2-OMe, 4-I, 5-CF32-OMe, 3-I, 5-CF32-CF3, 5-I, 6-OMe
1H Signals 2 Singlets2 Singlets2 Singlets
Risk High (False Positive)HighMedium

Technical Deep Dive: The Elucidation Workflow

To guarantee structural integrity, we utilize a "Triangulation Strategy" involving Chemical Shift Logic , Scalar Coupling (


) , and Through-Space Correlations (NOE) .
A. 1H NMR: Chemical Shift Diagnostics

While splitting patterns (singlets) are identical for isomers, the chemical environment differs.

  • H-6 (Ortho to N, Ortho to CF3): This proton is significantly deshielded by the ring nitrogen and the electron-withdrawing

    
     group. Expect a shift of 8.3 – 8.6 ppm .
    
  • H-3 (Ortho to OMe, Ortho to I): This proton is shielded by the electron-donating methoxy group. Expect a shift of 7.0 – 7.4 ppm .

Critical Comparison: In the 3-Iodo isomer , the proton at position 4 is flanked by Iodine and


, causing a different shift pattern compared to the Target A where H-3 is flanked by OMe and Iodine.
B. 13C NMR: The "Heavy Atom" & "Coupling" Confirmation

This is the most powerful tool for this specific molecule due to two phenomena:

  • The Heavy Atom Effect (Iodine): Iodine exerts a significant shielding effect on the attached carbon (ipso-carbon) due to spin-orbit coupling.

    • C-I (C-4): Expected at 100 – 115 ppm .

    • Alternative (C-Cl/C-Br): Would appear at 130–150 ppm.

    • Significance: If you see a quaternary carbon upfield (~105 ppm), it confirms the C-I bond.

  • C-F Coupling (

    
    ):  The 
    
    
    
    group splits nearby carbons into quartets.[1]
    • C-5 (Ipso to CF3): Quartet,

      
       Hz.
      
    • C-4/C-6 (Ortho to CF3): Quartet,

      
       Hz.
      
    • CF3: Quartet,

      
       Hz.
      
C. 2D NMR: The Regio-Lock (HMBC & NOESY)

This step is mandatory for "Publish-Ready" characterization.

  • NOESY (Nuclear Overhauser Effect):

    • Irradiate the -OMe signal (~3.9 ppm).

    • Target A: You MUST see an enhancement of the H-3 singlet (the upfield aromatic proton).

    • Isomer C (6-OMe): The OMe would show NOE to H-5 (if H-5 is present) or different spatial neighbors.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • H-6 (most downfield) should show a strong 3-bond correlation (

      
      ) to the C-2  (alkoxy carbon, ~160 ppm) and C-4  (iodo carbon, ~105 ppm).
      

Visualization: Decision Logic & Correlations

The following diagrams illustrate the logical flow for assigning the structure and the specific NMR correlations required.

Diagram 1: Structural Assignment Decision Tree

ElucidationLogic Start Crude Product Isolated (Target: 4-Iodo-2-OMe-5-CF3-Py) HNMR Step 1: 1H NMR Analysis (Observe 2 Singlets + OMe) Start->HNMR CNMR Step 2: 13C NMR (Heavy Atom Check) Is there a quaternary C < 115 ppm? HNMR->CNMR Passes Multiplicity Check NOESY Step 3: NOESY Experiment Does OMe correlate to the upfield Ar-H? CNMR->NOESY Yes (C-I Confirmed) ResultB REJECT: Isomer (Likely 3-Iodo) CNMR->ResultB No (Carbon > 125 ppm) ResultA CONFIRMED: Target Structure (4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine) NOESY->ResultA Yes (OMe -> H-3 prox.) ResultC REJECT: Regioisomer (Likely 6-OMe) NOESY->ResultC No Correlation

Caption: Logical decision tree for distinguishing the target 4-iodo pyridine from common synthetic isomers.

Diagram 2: Key HMBC & NOESY Correlations

Correlations H6 H-6 (8.5 ppm) C2 C-2 (Ipso-O) (~164 ppm) H6->C2 HMBC (3-bond) C4 C-4 (Ipso-I) (~110 ppm) H6->C4 HMBC (3-bond) CF3 CF3 Group H6->CF3 HOESY (1H-19F) H3 H-3 (7.2 ppm) OMe OMe (3.9 ppm) OMe->H3 NOESY (Strong)

Caption: Visual map of critical through-space (NOESY) and through-bond (HMBC) correlations defining the regiochemistry.

Experimental Protocols

Protocol A: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for poly-substituted pyridines to prevent aggregation and improve peak sharpness.
  • Concentration: 10-15 mg for 1H/19F; >30 mg for 13C/2D experiments.

  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent).

Protocol B: Acquisition Parameters (600 MHz equiv.)
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 2.0s. Center spectral window at 5 ppm, width 12 ppm.

  • 13C NMR (Proton Decoupled): 512-1024 scans. Crucial: Set relaxation delay (D1) to

    
     to allow quaternary carbons (C-I, C-CF3) to relax, otherwise they may be invisible.
    
  • 19F NMR: Run coupled and decoupled to verify

    
     integrity.
    
  • NOESY: Mixing time (

    
    ) = 500ms.
    
  • gHMBC: Optimized for Long Range Coupling

    
     Hz.
    

Comparative Data Table

The following table contrasts the expected spectral data of the target against its most common isomer (3-iodo).

SignalTarget: 4-Iodo-2-methoxy-5-(CF3)Isomer: 3-Iodo-2-methoxy-5-(CF3)Diagnostic Note
H-6

8.50 (s)

8.45 (s)
Not diagnostic alone.
H-3

7.20 (s)

8.10 (s)
CRITICAL: H-3 in target is shielded by OMe. In 3-Iodo isomer, H-4 is deshielded by I/CF3.
C-4 (C-I)

108.0 (q,

Hz)

145.0 (C-H)
CRITICAL: Heavy atom effect shields C-4 in target.
C-3

115.0 (C-H)

90.0 (C-I)
In isomer, C-3 is the iodinated carbon (shielded).
NOE OMe

H-3 (Strong)
OMe

None
In 3-Iodo isomer, Iodine blocks the OMe from the aromatic proton.

Note: Chemical shifts are estimated based on substituent additivity principles and analogous pyridine derivatives [1, 2].

References

  • MDPI. (2025). Synthesis and NMR Characterization of Trifluoromethyl-Biphenyl Derivatives.

  • Sigma-Aldrich. 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Product Specification.

  • National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif.

  • SpectraBase. 4-Methoxy-3-nitro-pyridine NMR Data.

  • ResearchGate. Impact on NMR spectra by ortho substitution of polymethoxyphenyl piperidin-4-ones.

Sources

Comparative Guide: Catalytic Systems for C-H and C-X Functionalization of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Problem"

Pyridine remains the most prevalent heterocyclic scaffold in FDA-approved drugs, yet its functionalization presents a dichotomy of reactivity. The electron-deficient nature of the ring renders it deactivated toward electrophilic aromatic substitution (


) but highly susceptible to nucleophilic attack.
  • The Benchmark (C-X): Transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) of halopyridines is the industry standard. It offers predictability but suffers from low atom economy and the requirement for pre-functionalized starting materials.

  • The Frontier (C-H): Direct C-H functionalization promises step-economy.[1][2] However, controlling regioselectivity—distinguishing between the electronically similar C3/C5 positions and the acidic C2/C6 positions—requires distinct catalytic architectures.

This guide objectively compares the performance of established C-X systems (Pd, Ni) against emerging C-H activation strategies (Ir, Pd, Radical), providing data-driven decision matrices for synthetic planning.

Mechanistic Divergence & Regioselectivity Map

To select the appropriate catalytic system, one must understand the intrinsic bias of the pyridine ring versus the override capabilities of the catalyst.

Figure 1: Regioselectivity Decision Map

This diagram illustrates the dominant site of attack for key catalytic systems.

Pyridine_Selectivity Pyridine Pyridine Scaffold C2 C2/C6 Position (Ortho) C3 C3/C5 Position (Meta) C4 C4 Position (Para) Pd_CH Pd(II) C-H Activation (Coordination Directed) Pd_CH->C2 Directing Group Required Minisci Minisci Radical (Nucleophilic Attack) Minisci->C2 Acidic Cond. Minisci->C4 Blocking Groups/ Phosphonium Salts Ir_Boryl Ir-Catalyzed Borylation (Steric Control) Ir_Boryl->C3 Steric Governance Ir_Boryl->C4 If C3 blocked Ni_Cross Ni/Pd Cross-Coupling (Ipso-Substitution) Ni_Cross->C2 Pre-functionalized (C-X) Ni_Cross->C3 Pre-functionalized (C-X) Ni_Cross->C4 Pre-functionalized (C-X)

Caption: Regioselectivity mapping showing C2 dominance by Pd-coordination, C3 by Ir-sterics, and C4 by modified radical systems.

Comparative Analysis: C-X vs. C-H Systems

C-X Functionalization (Pd vs. Ni)

While Palladium (Pd) is the historical gold standard, Nickel (Ni) has emerged as a superior alternative for "difficult" electrophiles, particularly in the pharmaceutical sector where cost and intellectual property (IP) space are critical.

FeaturePalladium (Pd) SystemsNickel (Ni) Systems
Primary Utility Suzuki-Miyaura, Buchwald-HartwigNegishi, Suzuki (Alkyl-Aryl), C-O activation
Substrate Scope Aryl Bromides/Iodides (Excellent), Chlorides (Good)Aryl Chlorides, Sulfamates, Esters, Carbamates
Alkyl Coupling Difficult (

-hydride elimination)
Superior (Radical pathway accessible)
Air Sensitivity Low to ModerateHigh (Often requires glovebox/strict Schlenk)
Cost High (Fluctuating)Low (Earth abundant)
Key Limitation Oxidative addition to C-Cl is slow without bulky ligands.Strong coordination of pyridine N to Ni center can poison catalyst.

Application Note: For 2-halopyridines, Pd-catalysis often suffers from competitive protodehalogenation. Ni-catalysts, utilizing specific ligands like terpyridine or bipyridine, often circumvent this by stabilizing the oxidative addition complex [1].

C-H Functionalization (Ir vs. Pd vs. Radical)

Direct functionalization avoids the step of installing a halogen, but selectivity is the battleground.

ParameterIr-Catalyzed Borylation Pd-Catalyzed C-H Activation Minisci (Radical)
Mechanism

cycle, Steric control

or

, CMD*
Radical Addition-Elimination
Selectivity Meta (C3/C5) or Sterically accessibleOrtho (C2/C6) (Directed)C2/C4 Mix (Native) or C4 (Modified)
Atom Economy High (H

byproduct)
Moderate (Oxidant required)High (if oxidant is catalytic)
Scalability High (Neat conditions possible)Moderate (Dilute conditions often needed)High (Flow chemistry compatible)
Key Reagent

+ dtbpy
Pd(OAc)

+ Ag salts/Benzoquinone
Carboxylic acids + Persulfate/Photocatalyst

*CMD: Concerted Metalation-Deprotonation

Detailed Performance Review

A. Iridium-Catalyzed Borylation (The Meta-Specialist)

This system is unique because it is governed by sterics rather than electronics.

  • Performance: For unsubstituted pyridine, Ir-catalysis yields a mixture of 3- and 4-borylpyridines (approx 2:1). However, for 2-substituted pyridines, it delivers exclusive C4 or C5 selectivity depending on the size of the substituent [2].

  • Limitation: "Protodeborylation" is a known issue.[3] The resulting pyridyl boronates can be unstable on silica gel.

  • Solution: Convert unstable boronates immediately to trifluoroborates (

    
    ) or pinacol esters for storage.
    
B. Minisci Reaction (The C4-Alkylation Workhorse)

Traditional Minisci reactions (using


) are notorious for poor selectivity (C2 vs C4).
  • Modern Advance: The use of pyridinium salts (N-activation) combined with photoredox catalysis has solved the regioselectivity issue.

  • Data Point: Recent protocols using maleate blocking groups allow for exclusive C4-alkylation with >80% yields, overriding the natural C2 preference [3].

Experimental Protocols (Self-Validating)

These protocols are designed to be robust starting points. Always consult SDS and perform risk assessments.

Protocol A: Ir-Catalyzed C-H Borylation of 2-Substituted Pyridine

Target: Access to 4- or 5-functionalized pyridines without halogens.

Reagents:

  • Substrate: 2-phenylpyridine (1.0 equiv)

  • Boron Source:

    
     (0.5 equiv - Note: 1 mole B2pin2 provides 2 moles boron)
    
  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Solvent: Hexane or THF (degassed)

Workflow:

  • Glovebox/Schlenk: In a vial, premix

    
     and dtbpy in minimal solvent. The solution should turn dark brown/red (active catalyst formation).
    
  • Addition: Add

    
     and the pyridine substrate.
    
  • Reaction: Heat to 80 °C in a sealed vessel for 4–16 hours.

    • Validation: Monitor by GC-MS. Disappearance of

      
       is often the limiting factor.
      
  • Workup: Evaporate volatiles. Do not perform aqueous workup (pyridyl boronates hydrolyze).

  • Purification: Pass through a short plug of neutral alumina (not acidic silica) or crystallize.

Protocol B: Pd-Catalyzed C2-Selective C-H Arylation

Target: Direct arylation using the Nitrogen atom as a Directing Group (DG).

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)[4][5]
    
  • Additives:

    
     (1.0 equiv) or PivOH (30 mol%)
    
  • Solvent: DCE or Toluene

Workflow:

  • Setup: Combine substrate, Aryl Iodide, Pd(OAc)2, and Ag2CO3 in a screw-cap vial.

  • Conditions: Heat to 110–130 °C.

    • Expert Insight: The high temperature is required for the CMD step. If the substrate is volatile, use a pressure tube.

  • Filtration: Cool and filter through Celite to remove AgI precipitates.

  • Purification: Standard silica chromatography.

Logic Flow: Choosing the Right System

Figure 2: Synthetic Decision Tree

Follow this logic to minimize optimization time.

Decision_Tree Start Target Functionalization Site Q1 Is the Pyridine Pre-Halogenated? Start->Q1 Yes_Halo Use C-X Coupling Q1->Yes_Halo Yes No_Halo Use C-H Activation Q1->No_Halo No CX_Choice Halogen Type? Yes_Halo->CX_Choice CH_Pos Desired Position? No_Halo->CH_Pos Br_I Pd (Suzuki) CX_Choice->Br_I Br / I Cl_O Ni (Cross-Coupling) CX_Choice->Cl_O Cl / OTs Pos_C2 C2 (Ortho) CH_Pos->Pos_C2 Pos_C3 C3 (Meta) CH_Pos->Pos_C3 Pos_C4 C4 (Para) CH_Pos->Pos_C4 Method_C2 Pd-Catalysis (DG: Nitrogen) Pos_C2->Method_C2 Method_C3 Ir-Borylation (Steric Control) Pos_C3->Method_C3 Method_C4 Minisci (Radical) or Ir-Borylation Pos_C4->Method_C4

Caption: Decision tree for selecting catalytic systems based on substrate status and regioselectivity targets.

Future Outlook: The Rise of Photoredox

While thermal Pd and Ir systems are mature, the future lies in Metallaphotoredox Catalysis . By coupling Ni-catalysis with Iridium or Organic photocatalysts, researchers can now achieve C-H functionalization at room temperature, utilizing carboxylic acids or alcohols as radical precursors. This overcomes the harsh temperature requirements of traditional Minisci and Pd-CMD reactions.

References

  • Nickel versus Palladium in Cross-Coupling Catalysis. Thieme Connect. (2019). Detailed comparison of coordinating functional group effects on Ni vs Pd. Link

  • Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. (2026).[6] Analysis of sterically governed regioselectivity in Ir-systems. Link

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. (2021). Use of maleate blocking groups for Minisci selectivity.[7][8] Link

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. (2025).[9] Comprehensive review of direct pyridine functionalization strategies. Link

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines. PMC. (2015). Mechanisms of distal (C3/C4) activation. Link

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Methoxy-5-(trifluoromethyl)pyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) motif is of paramount importance.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] When this group is positioned on a pyridine ring, it combines the unique electronic properties of fluorine with the versatile chemical characteristics of the pyridine moiety.[1] The 2-methoxy-5-(trifluoromethyl)pyridine scaffold, in particular, is a key structural component in numerous active pharmaceutical and agrochemical ingredients.[1][4]

The utility of this scaffold is profoundly amplified by the presence of a reactive handle at the 4-position, enabling the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine is a highly effective building block for this purpose due to the high reactivity of the carbon-iodine bond in oxidative addition, the rate-limiting step in many palladium-catalyzed cycles. However, considerations of cost, availability, and downstream reactivity often necessitate the exploration of alternative building blocks. This guide provides an in-depth comparison of viable alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.

Comparative Analysis of 4-Substituted Building Blocks

The choice of a building block for cross-coupling is a multi-faceted decision, balancing reactivity with practical considerations. The most common alternatives to the 4-iodo precursor are other halogenated analogs (bromo and chloro derivatives) and organoboron species.

The Halogen Series: A Reactivity vs. Cost Trade-Off

The primary alternatives to the iodo-compound are its bromo and chloro counterparts. The reactivity of these electrophiles in palladium-catalyzed cross-coupling reactions generally follows the trend of C-X bond strength: C-I < C-Br < C-Cl . This has direct implications for reaction kinetics and the conditions required to achieve efficient coupling.

  • 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine: As the most reactive of the halo-pyridines, it readily participates in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, often under mild conditions.[5][6] This high reactivity is its principal advantage, allowing for lower catalyst loadings and reaction temperatures. However, this comes at a premium, as iodo-aromatics are typically the most expensive halogenated starting materials.

  • 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine: This represents a well-balanced alternative.[3] While less reactive than the iodo analog, the carbon-bromine bond is still readily activated by common palladium catalysts.[7] Modern catalyst systems, employing electron-rich, bulky phosphine ligands, have largely overcome the historical challenges of coupling aryl bromides, making them highly attractive for process development.[8] They are generally more cost-effective than their iodo counterparts.

  • 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine: Aryl chlorides are the most cost-effective and widely available halogenated precursors. Historically, their inertness to oxidative addition presented a significant challenge. However, the development of sophisticated palladium catalysts (e.g., those with bulky biarylphosphine ligands like XPhos or RuPhos) has made the coupling of aryl chlorides increasingly routine.[3][9] Reactions with chloro-pyridines often require higher temperatures, higher catalyst loadings, and more specialized ligands compared to bromides and iodides.[7]

Data Summary: Halogenated Building Block Comparison
Property4-Iodo- Derivative4-Bromo- Derivative4-Chloro- Derivative
Relative Reactivity HighestIntermediateLowest
Typical Catalyst Loading Low (0.5 - 2 mol%)Moderate (1 - 5 mol%)High (2 - 10 mol%)
Reaction Temperature Room Temp. to Moderate HeatModerate to High HeatHigh Heat
Cost HighestIntermediateLowest
Synthetic Accessibility Readily preparedSynthesized via brominationMost economical starting point
Organoboron Alternatives: A Shift in Strategy

An alternative approach is to reverse the polarity of the coupling partners. Instead of a halo-pyridine electrophile, one can employ a boronic acid or boronate ester derivative of 2-methoxy-5-(trifluoromethyl)pyridine as the nucleophilic partner in a Suzuki-Miyaura reaction.[6]

  • 2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic Acid (or its Pinacol Ester): These compounds serve as versatile nucleophiles that can be coupled with a wide range of aryl and heteroaryl halides or triflates. Boronic acids and their esters are fundamental reagents in Suzuki-Miyaura couplings.[6][10] This strategy is particularly advantageous when the desired coupling partner is a readily available or complex aryl halide. The synthesis of the boronic acid itself adds a step, but this can be offset by the cost and availability of the coupling partner. Several boronic acid and ester derivatives of substituted pyridines are commercially available.[11][12][13]

Causality in Choice: The decision to use a halo-pyridine versus a pyridine-boronic acid is driven by the overall synthetic strategy. If the goal is to introduce a diverse range of functionalities onto the pyridine core, using the halo-pyridine as a common precursor is logical. Conversely, if a complex or expensive fragment is to be introduced, and it is more readily available as a halide, then the pyridine-boronic acid is the superior choice.

Visualization of Building Block Strategies

The following diagrams illustrate the comparative reactivity and a typical experimental workflow.

cluster_0 Relative Reactivity in Pd-Catalyzed Cross-Coupling Iodo 4-Iodo- (High Reactivity) Bromo 4-Bromo- (Intermediate Reactivity) Iodo->Bromo Decreasing Reactivity Increasing Cost-Effectiveness Chloro 4-Chloro- (Lower Reactivity) Bromo->Chloro Decreasing Reactivity Increasing Cost-Effectiveness Boronic 4-Boronic Acid/Ester (Nucleophilic Partner) cluster_1 Suzuki-Miyaura Coupling Workflow Start 1. Assemble Reactants Reagents 2. Add Solvent & Base Start->Reagents Halo-pyridine, Boronic Acid Degas 3. Degas Mixture (e.g., N2 sparge) Reagents->Degas Catalyst 4. Add Pd Catalyst & Ligand Degas->Catalyst Heat 5. Heat to Reaction Temp Catalyst->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Workup 7. Aqueous Workup Monitor->Workup Upon Completion Purify 8. Purify by Chromatography/Recrystallization Workup->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Experimental Protocols: A Practical Guide

The following protocols are provided as robust, self-validating starting points for researchers. They include checkpoints and rationale for key steps.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

This protocol describes a typical Suzuki-Miyaura reaction, a cornerstone of C-C bond formation. [7][14][15] Objective: To couple 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine with Phenylboronic Acid.

Materials:

  • 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq)

  • Phenylboronic Acid (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K3PO4), tribasic (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol) and Phenylboronic Acid (1.2 mmol).

    • Rationale: Ensuring the flask is dry prevents quenching of the active catalyst and hydrolysis of reagents.

  • Addition of Base and Solvents: Add K3PO4 (2.0 mmol). Then, add 1,4-dioxane (5 mL) and water (0.5 mL).

    • Rationale: K3PO4 is an effective base for activating the boronic acid. The dioxane/water solvent system is common for Suzuki couplings, providing good solubility for both organic and inorganic reagents.

  • Inert Atmosphere: Seal the flask with a septum, and sparge the mixture with dry nitrogen or argon for 15-20 minutes.

    • Trustworthiness Check: This step is critical. It removes dissolved oxygen, which can oxidize the phosphine ligand and deactivate the Pd(0) catalyst.

  • Catalyst Preparation & Addition: In a separate vial, briefly mix Pd(OAc)2 (0.02 mmol) and SPhos (0.04 mmol) in a small amount of dioxane under an inert atmosphere. Add this pre-formed catalyst solution to the reaction flask via syringe.

    • Expertise: Pre-forming the catalyst ensures the ligand coordinates to the palladium before introduction to the main reaction, leading to a more controlled formation of the active L1Pd(0) species. [8]5. Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Rationale: The elevated temperature is necessary to facilitate the oxidative addition of the aryl bromide to the palladium center.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methoxy-4-phenyl-5-(trifluoromethyl)pyridine.

Protocol 2: Sonogashira Coupling of 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

This protocol demonstrates a copper-free Sonogashira coupling, which is often preferred to avoid the formation of alkyne homocoupling byproducts. [16][17] Objective: To couple 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine with Phenylacetylene.

Materials:

  • 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.1 mmol, 1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask, add 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and Cs2CO3 (2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen for 10 minutes.

  • Addition of Solvent and Alkyne: Add anhydrous DMF (5 mL) followed by Phenylacetylene (1.1 mmol) via syringe.

    • Rationale: Anhydrous solvent is crucial to prevent unwanted side reactions. DMF is a polar aprotic solvent that facilitates the reaction. Cs2CO3 is a strong base suitable for this transformation. [16]4. Reaction: Heat the mixture to 100-120 °C.

    • Expertise: The higher temperature and stronger base are necessary to drive the coupling with the less reactive aryl chloride.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours.

  • Workup: After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to isolate 2-methoxy-4-(phenylethynyl)-5-(trifluoromethyl)pyridine.

Conclusion and Outlook

While 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine remains a highly reliable and reactive building block, its bromo and chloro analogs present compelling, cost-effective alternatives. The choice between them is a strategic decision based on the required reactivity, project budget, and scale of the synthesis. For reactions where mild conditions are paramount, the iodo-compound is superior. For large-scale synthesis where cost is a primary driver, the chloro-analog, coupled with modern, highly active catalyst systems, is the most logical choice. The bromo-derivative offers a versatile and practical compromise between these two extremes. Furthermore, reversing the polarity by using a pyridine-boronic acid derivative opens up an entirely different synthetic avenue, providing chemists with a flexible and powerful toolkit for accessing novel molecules based on the valuable 2-methoxy-5-(trifluoromethyl)pyridine scaffold.

References

  • Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126-143. Available from: [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

  • Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 263-265. Available from: [Link]

  • Valverde, M. G., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 2035-2041. Available from: [Link]

  • Ma, S., et al. (2004). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. ResearchGate. Available from: [Link]

  • Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • ResearchGate. (2019). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available from: [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428-3439. Available from: [Link]

  • Jana, A., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 14261-14274. Available from: [Link]

  • Ferreira, M., et al. (2019). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 24(7), 1351. Available from: [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1903. Available from: [Link]

  • Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 109(6), 2561-2576. Available from: [Link]

  • Kotschy, A., et al. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. The Journal of Organic Chemistry, 76(21), 8656-8665. Available from: [Link]

  • Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • American Chemical Society. (2023). methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Available from: [Link]

  • Reddit. (2018). Sonogashira coupling. Available from: [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available from: [Link]

  • ResearchGate. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • American Chemical Society. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Available from: [Link]

  • International Journal of Scientific & Engineering Research. (2014). Palladium Catalyzed Sonogashira Coupling Reaction in Aqueous Media. Available from: [Link]

  • ResearchGate. (2015). Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • Google Patents. (2015). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • National Institutes of Health. (2012). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Available from: [Link]

  • Erowid. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine was not available at the time of this writing. The following guidance is based on the hazard profiles of structurally related pyridine derivatives containing iodo, methoxy, and trifluoromethyl functional groups. It is imperative to treat 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine with, at a minimum, the precautions outlined for these analogous compounds.

Hazard Identification and Risk Assessment

The hazard profile of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine can be inferred from related compounds. The primary concerns are acute toxicity, irritation, and potential flammability.

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5]

  • Flammability: May be a flammable liquid and vapor.[6][7] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6][8]

Hazard Summary of Analogous Compounds:

Hazard StatementClassificationSource (Analogous Compound)
Harmful if swallowedAcute Toxicity (Oral), Category 4Oxidizing Reagent 0.05 M Iodine in Pyridine/Water
Harmful in contact with skinAcute Toxicity (Dermal), Category 4Oxidizing Reagent 0.05 M Iodine in Pyridine/Water
Harmful if inhaledAcute Toxicity (Inhalation), Category 4Oxidizing Reagent 0.05 M Iodine in Pyridine/Water
Causes skin irritationSkin Irritation, Category 2Oxidizing Reagent 0.05 M Iodine in Pyridine/Water, Pyridine Iodine Monochloride, 5-Methoxy-2-(trifluoromethyl)pyridine[2][3]
Causes serious eye irritationEye Irritation, Category 2A/2Oxidizing Reagent 0.05 M Iodine in Pyridine/Water, Pyridine Iodine Monochloride, 5-Methoxy-2-(trifluoromethyl)pyridine[2][3]
May cause respiratory irritationSTOT SE 35-Fluoro-2-methoxy-4(1H)pyrimidinone, 5-Methoxy-2-(trifluoromethyl)pyridine, 2,6-Dichloro-3-(trifluoromethyl)pyridine[3][4][5]
Flammable liquid and vaporFlammable Liquid, Category 2/3Oxidizing Reagent 0.05 M Iodine in Pyridine/Water, 3-(Trifluoromethyl)pyridine, 2-Fluoro-4-(trifluoromethyl)pyridine[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for skin and eye irritation, as well as toxicity upon contact or inhalation, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[9] Always inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] A face shield should also be worn where there is a risk of splashing.[10]

  • Skin and Body Protection: A lab coat must be worn at all times.[9] For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing.

  • Respiratory Protection: All handling of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing risk.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.

    • Confirm that an eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary equipment and reagents before introducing 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine to the work area.

    • Don all required PPE.

  • Handling:

    • Ground all containers and transfer equipment to prevent static discharge, a potential ignition source.

    • Use only non-sparking tools.[8]

    • Avoid contact with skin, eyes, and clothing.[2][4]

    • Do not breathe vapors or mists.

    • Keep the container tightly closed when not in use.[8]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[2]

    • Clean the work area and any contaminated equipment.

    • Remove and wash contaminated clothing before reuse.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed.[3][8]

  • Store away from heat, sparks, open flames, and other ignition sources.[8]

  • The recommended storage temperature is 2-8°C in a refrigerator.[11]

Spill Management and Disposal Plan

Prompt and appropriate action in the event of a spill is critical.

Spill Response:

  • Small Spills:

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

Waste Disposal:

  • Dispose of waste in accordance with all local, regional, and national regulations.

  • This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[12]

  • Do not allow the material to enter drains or waterways.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Verify Fume Hood Functionality Prep2 Locate Safety Shower & Eyewash Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handle1 Work Exclusively in Fume Hood Prep3->Handle1 Handle2 Ground Equipment Handle1->Handle2 Handle3 Keep Container Closed Handle2->Handle3 Post1 Wash Hands Thoroughly Handle3->Post1 Post2 Decontaminate Work Area Post1->Post2 Post3 Store Properly (2-8°C) Post2->Post3 Disp1 Collect Waste in Labeled Container Post3->Disp1 Disp2 Consult EHS for Disposal Disp1->Disp2

Caption: Workflow for the safe handling of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine.

References

  • Pharmaffiliates. (n.d.). 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Pipzine Chemicals. (2026, January 23). 5-Iodo-2-methoxy-3-trifluoromethylpyridine | CAS 887404-48-6. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • Hangzhou Cheminspire Technologies Co., Ltd. (n.d.). 4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6. Retrieved from [Link]

Sources

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